BIX-01338 hydrate
説明
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特性
IUPAC Name |
1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPCGBKXOESTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIX-01294
A Note on Nomenclature: The query specified BIX-01338 hydrate. However, the available scientific literature predominantly refers to BIX-01294 , a well-characterized inhibitor of G9a histone methyltransferase. It is highly probable that "BIX-01338" is a typographical error. This guide will, therefore, focus on the established mechanism of action of BIX-01294. The term "hydrate" refers to a specific formulation of the compound and does not alter its core biological activity.
Core Mechanism of Action
BIX-01294 is a small molecule inhibitor that primarily targets the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and the highly homologous G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] G9a and GLP typically form a heterodimeric complex that is the main functional methyltransferase for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This methylation of H3K9 is a key epigenetic mark associated with gene repression and the formation of heterochromatin.
The mechanism of inhibition by BIX-01294 is competitive with the peptide substrate and non-competitive with the cofactor S-5'-adenosyl-L-methionine (SAM).[1] By binding to the substrate-binding pocket of G9a and GLP, BIX-01294 prevents the methylation of histone H3. The direct consequence of this inhibition is a global reduction in the levels of H3K9me2.[3][4][5][6] This decrease in a repressive histone mark can lead to a more open chromatin structure and the subsequent activation of gene expression for genes that are typically silenced by G9a/GLP activity.[4][5]
Beyond histones, G9a and GLP can also methylate non-histone proteins. For instance, BIX-01294 can inhibit the methylation of DNA methyltransferase 1 (DNMT1) by G9a/GLP, adding another layer to the interplay between histone and DNA methylation.[6]
Quantitative Data: Potency and Selectivity
The following table summarizes the inhibitory potency of BIX-01294 and other relevant G9a/GLP inhibitors.
| Compound | Target(s) | IC50 | Selectivity | Reference |
| BIX-01294 | G9a | 2.7 µM | Weakly inhibits GLP; no significant activity at other histone methyltransferases. | [3] |
| UNC0642 | G9a/GLP | <2.5 nM | >300-fold selective for G9a/GLP over a broad range of kinases, GPCRs, transporters, and ion channels. | [3] |
| UNC0638 | G9a/GLP | <15 nM (G9a), 19 nM (GLP) | Selective over a wide range of epigenetic and non-epigenetic targets. | [3] |
| A-366 | G9a/GLP | 3.3 nM (G9a), 38 nM (GLP) | >1000-fold selectivity for G9a/GLP over 21 other methyltransferases. | |
| Chaetocin | dSU(VAR)3-9, G9a, DIM5 | 0.8 µM, 2.5 µM, 3 µM respectively | Broadly inhibits histone methyltransferases. | [3] |
| BRD4770 | G9a | 6.3 µM | Induces cell senescence. |
Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol is used to quantify the global changes in H3K9me2 levels in cells treated with BIX-01294.
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Cell Culture and Treatment: Culture cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse embryonic fibroblasts) to the desired confluency.[4][6] Treat cells with varying concentrations of BIX-01294 (e.g., 5 µM or 10 µM) or a vehicle control for a specified duration.[4]
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Histone Extraction: Harvest the cells and isolate the nuclei. Extract histones using an acid extraction method (e.g., with 0.2 M sulfuric acid).
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Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
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SDS-PAGE and Electrotransfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Use an antibody against total Histone H3 as a loading control.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if the reduction in H3K9me2 occurs at specific gene promoters.
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Cell Treatment and Cross-linking: Treat cells with BIX-01294 as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G agarose beads.
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Incubate the chromatin with an antibody specific for H3K9me2 overnight at 4°C. An IgG antibody should be used as a negative control.
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Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.
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Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a DNA purification kit.
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Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., LC3B, WIPI1, GFAP, TUBB3).[7] The results are typically expressed as a percentage of the input DNA.
Cell Proliferation Assay (MTT)
This assay is used to assess the effect of BIX-01294 on cell viability and proliferation.
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Cell Seeding: Seed cells (e.g., U251 glioma cells) in a 96-well plate and allow them to adhere overnight.[8]
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Compound Treatment: Treat the cells with a range of BIX-01294 concentrations for various time points (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of G9a/GLP Inhibition by BIX-01294
Caption: BIX-01294 inhibits the G9a/GLP complex, reducing H3K9me2 and reactivating gene expression.
Experimental Workflow for a BIX-01294 Study
Caption: A typical workflow for investigating the cellular effects of BIX-01294 treatment.
Logical Relationships of BIX-01294 Action
Caption: Logical flow from molecular inhibition by BIX-01294 to its cellular consequences.
Cellular and In Vivo Effects
The inhibition of G9a/GLP by BIX-01294 leads to a variety of biological outcomes in different experimental models.
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Cancer Biology: In glioma cells, BIX-01294 has been shown to inhibit proliferation and induce apoptosis.[8] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3.[8] Furthermore, in glioma stem-like cells, BIX-01294 can induce autophagy-dependent differentiation, suggesting a potential therapeutic angle to target cancer stemness.[7]
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Gene Expression and Schizophrenia: Studies have shown that H3K9me2 levels are elevated in postmortem brain and peripheral blood cells of individuals with schizophrenia.[4] Treatment of PBMCs from both healthy individuals and schizophrenia patients with BIX-01294 decreased H3K9me2 levels and increased the expression of several schizophrenia candidate genes, such as IL-6, Gad1, and Reln.[4] In mouse models, peripheral administration of BIX-01294 also led to decreased cortical H3K9me2 levels and increased expression of these candidate genes.[4][5]
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Cellular Reprogramming: The reduction of H3K9me2 levels is a crucial step in enhancing the efficiency of cellular reprogramming, such as the generation of induced pluripotent stem cells (iPSCs).[6] BIX-01294 has been used to treat donor cells to lower H3K9me2 levels, thereby potentially improving reprogramming outcomes.[6]
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Autophagy: BIX-01294 is a known inducer of autophagy.[3] This effect is linked to its ability to upregulate the expression of autophagy-related genes by reducing the repressive H3K9me2 mark on their promoters.[7]
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BIX-01338 Hydrate: A Technical Overview of a First-Generation G9a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX-01338 hydrate is a pioneering small molecule inhibitor of the histone lysine methyltransferase G9a. Identified through high-throughput screening, it served as an early tool compound for probing the function of G9a. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data for this compound. Due to its limited cellular activity, extensive development and public documentation of specific experimental protocols for BIX-01338 are scarce. Therefore, this document also presents representative methodologies for key assays based on closely related compounds and general practices in the field to facilitate further research and understanding.
Discovery and Development
BIX-01338 was identified in the same high-throughput screening campaign that yielded the more extensively characterized G9a inhibitor, BIX-01294. This screen of approximately 125,000 compounds was designed to identify inhibitors of the histone methyltransferase G9a. While BIX-01294 is a substrate-competitive inhibitor, BIX-01338 was found to be an S-adenosylmethionine (SAM) competitive inhibitor, targeting the cofactor binding site of the enzyme.
Despite its biochemical potency, BIX-01338 demonstrated a lack of activity in cellular assays. This has been a significant limitation in its development and is the likely reason for the sparse availability of detailed in vivo studies and specific experimental protocols in publicly accessible literature. Further research efforts in this area have largely focused on developing analogs with improved cell permeability and selectivity, such as BRD4770.
Mechanism of Action
BIX-01338 functions as a competitive inhibitor of G9a with respect to the methyl donor cofactor, S-adenosylmethionine (SAM). G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is generally associated with transcriptional repression. By binding to the SAM pocket of G9a, BIX-01338 prevents the transfer of a methyl group from SAM to the histone substrate, thereby inhibiting the enzyme's catalytic activity. However, it is important to note that BIX-01338 is not entirely selective for G9a, as it has been shown to also inhibit another histone methyltransferase, SUV39H1.[1]
Quantitative Data
The available quantitative data for this compound is summarized in the table below. The limited scope of this data reflects the compound's early stage of investigation.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 4.7 µM | G9a | In vitro biochemical assay. |
| Mechanism of Inhibition | SAM-competitive | G9a | Competes with the S-adenosylmethionine cofactor. |
| Selectivity | Non-selective | G9a, SUV39H1 | Also inhibits SUV39H1.[1] |
| Cellular Activity | Inactive | Various cell lines | Lacks significant activity in cellular models.[1] |
Experimental Protocols
Representative In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a histone methyltransferase, such as G9a.
Materials:
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Recombinant G9a enzyme
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Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate
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S-[methyl-3H]-Adenosyl-L-methionine (Radiolabeled SAM)
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Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
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BIX-01338 or other test compounds dissolved in DMSO
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Scintillation cocktail
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Phosphocellulose filter paper
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Wash Buffer: 50 mM Sodium Carbonate, pH 9.0
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Microplate
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Scintillation counter
Procedure:
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Prepare a reaction mixture in a microplate containing assay buffer, recombinant G9a enzyme (e.g., 50 nM), and the histone H3 substrate (e.g., 10 µM).
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Add the test compound (BIX-01338) at various concentrations. Include a DMSO-only control.
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Pre-incubate the mixture for 15 minutes at room temperature.
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Initiate the reaction by adding radiolabeled SAM (e.g., 1 µM).
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Incubate the reaction for 1 hour at 30°C.
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Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
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Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated radiolabeled SAM.
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Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound was a valuable early discovery in the field of G9a inhibition. Its characterization as a SAM-competitive inhibitor provided important insights into the druggability of this class of enzymes. However, its lack of cellular activity and selectivity has limited its utility as a chemical probe for in-depth biological studies and as a lead compound for drug development. The knowledge gained from BIX-01338 and its analogs has paved the way for the development of more potent, selective, and cell-permeable G9a inhibitors that are now widely used to investigate the role of G9a in various biological processes and disease states. This technical guide serves to consolidate the available information on BIX-01338 and provide a framework for understanding its place in the history of epigenetic drug discovery.
References
BIX-01338 Hydrate: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in regulating cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Histone methylation, a key epigenetic mark, is catalyzed by histone methyltransferases (HMTs). G9a (also known as EHMT2) is a primary HMT responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark generally associated with transcriptional repression. The development of small molecule inhibitors targeting G9a has been instrumental in elucidating its biological functions and exploring its therapeutic potential.
This technical guide provides an in-depth overview of BIX-01338 hydrate, a first-generation inhibitor of G9a. We will delve into its mechanism of action, biochemical properties, and its utility as a research tool. Recognizing the limitations of BIX-01338 in cellular contexts, we will also discuss its more advanced analogue, BRD4770, to illustrate the cellular consequences of G9a inhibition.
This compound: Core Concepts
BIX-01338 is a small molecule inhibitor of histone lysine methyltransferases.[1][2][3] It was identified through high-throughput screening as an inhibitor of G9a.[4] However, it is characterized by poor selectivity and a lack of significant activity in cellular-based assays.[5]
Mechanism of Action
BIX-01338 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor.[5] SAM is the universal methyl donor for all methylation reactions catalyzed by HMTs. By binding to the SAM-binding pocket of G9a, BIX-01338 prevents the transfer of a methyl group to the histone substrate, thereby inhibiting H3K9 dimethylation.
Quantitative Data
The following tables summarize the available quantitative data for BIX-01338 and its cell-active analogue, BRD4770. The lack of cellular activity for BIX-01338 is a critical consideration for experimental design.
Table 1: Biochemical Activity of G9a Inhibitors
| Compound | Target | IC50 | Inhibition Mechanism | Selectivity Notes |
| BIX-01338 | G9a | 4.7 µM[4] | SAM-competitive[5] | Non-selective; also inhibits SUV39H1 with a similar IC50.[5] |
| BRD4770 | G9a | ~10-20 µM (in vitro) | SAM-competitive | More selective than BIX-01338; no significant inhibition of SUV39H1 or DNMT1 observed up to 40 µM.[5] |
Table 2: Cellular Activity of G9a Inhibitors
| Compound | Effect on H3K9me2 in Cells | Effect on Cancer Cell Growth | Key Cellular Phenotype |
| BIX-01338 | Does not modulate cellular H3K9 methylation status.[5] | Does not inhibit cancer cell growth.[5] | Lacks cellular activity.[5] |
| BRD4770 | Reduces H3K9 di- and trimethylation.[6] | Inhibits anchorage-dependent and -independent cell proliferation.[5] | Induces cellular senescence and G2/M cell-cycle arrest.[5] |
Signaling Pathways and Downstream Effects of G9a Inhibition
While BIX-01338 itself is not suitable for studying cellular signaling due to its poor cell permeability, the inhibition of G9a by more advanced compounds like BRD4770 has been shown to impact several key signaling pathways implicated in cancer.
Wnt Signaling Pathway
G9a has been shown to play a role in the regulation of the Wnt signaling pathway.[4][7][8] In some cancers, G9a can repress the expression of Wnt antagonists, such as Dickkopf-1 (DKK1), leading to the activation of Wnt signaling and promoting tumorigenesis.[4] Inhibition of G9a can, therefore, lead to the re-expression of these antagonists and suppression of the Wnt pathway.
Hippo Signaling Pathway
Recent studies have also linked G9a to the Hippo signaling pathway, a critical regulator of organ size and a tumor suppressor pathway. G9a can silence the expression of the Hippo pathway kinase LATS2, leading to the activation of the oncogenic transcriptional co-activator YAP.[1] Inhibition of G9a can restore LATS2 expression, promoting YAP phosphorylation and its cytoplasmic retention, thereby inhibiting its pro-tumorigenic activity.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize G9a inhibitors. Due to its lack of cellular activity, BIX-01338 is primarily suited for the in vitro HMT assay. Cellular assays would be appropriate for cell-permeable analogues like BRD4770.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of G9a.
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Reaction Setup: Prepare a reaction mixture containing recombinant G9a enzyme, a histone H3 peptide substrate, and radio-labeled or fluorescently-labeled SAM in a suitable assay buffer.
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Compound Addition: Add varying concentrations of BIX-01338 (or other inhibitors) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
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Detection: Stop the reaction and measure the incorporation of the labeled methyl group into the histone peptide. This can be done using methods such as scintillation counting for radio-labeled SAM or fluorescence-based detection systems.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of H3K9me2 Levels
This method is used to assess the effect of a cell-active G9a inhibitor on global levels of H3K9me2 in cells.
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Cell Treatment: Culture cells (e.g., a cancer cell line) and treat with various concentrations of a cell-active G9a inhibitor (e.g., BRD4770) for a specific duration (e.g., 24-72 hours). Include a vehicle control.
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Histone Extraction: Lyse the cells and isolate the nuclear fraction. Extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K9me2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Quantification: Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal to determine the relative change in methylation levels.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a G9a inhibitor alters the association of H3K9me2 with specific gene promoters.
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Cell Treatment and Cross-linking: Treat cells with a cell-active G9a inhibitor. Cross-link proteins to DNA using formaldehyde.
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Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2. Use protein A/G beads to pull down the antibody-histone-DNA complexes. Include a negative control with a non-specific IgG antibody.
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Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes of interest to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of H3K9me2 at specific gene promoters in treated versus untreated cells.
Conclusion
This compound serves as a valuable, albeit limited, tool for the study of G9a histone methyltransferase. Its primary utility lies in in vitro biochemical assays as a SAM-competitive inhibitor. The well-documented lack of cellular activity for BIX-01338 underscores the importance of developing and utilizing more advanced, cell-permeable analogues like BRD4770 to probe the complex cellular functions of G9a. The inhibition of G9a has been shown to impact critical oncogenic signaling pathways, including Wnt and Hippo, and can induce cellular senescence in cancer cells. This positions G9a as a promising therapeutic target, and the continued development of selective and potent inhibitors will be crucial for translating our understanding of its role in epigenetic regulation into novel therapeutic strategies. Researchers, scientists, and drug development professionals should consider the distinct properties of BIX-01338 and its analogues when designing experiments to investigate the multifaceted role of G9a in health and disease.
References
- 1. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Targets of BIX-01338 Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of BIX-01338 hydrate, a chemical probe used in epigenetic research. The focus is on its mechanism of action, the primary enzymes it inhibits, and the downstream cellular processes affected. This document synthesizes key findings, presents quantitative data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding for researchers in drug development and molecular biology.
This compound is the trihydrochloride hydrate form of BIX-01294, a potent and selective inhibitor of two key histone methyltransferases: G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4] By inhibiting G9a and GLP, BIX-01294, and by extension this compound, leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and cellular fate.[5][6][7][8]
The inhibition of G9a and GLP has been shown to induce significant cellular responses, most notably autophagy and apoptosis, in various cancer cell lines.[2][5][9] This has positioned BIX-01294 as a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators in oncology.
Quantitative Data: Inhibitory Activity
The inhibitory potency of BIX-01294, the active component of this compound, against its primary targets has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Assay Conditions |
| G9a (EHMT2) | 1.7[1], 1.9[2][3], 2.7[5][9][10] | Cell-free enzymatic assays |
| GLP (EHMT1) | 0.7[2][3], 0.9[1] | Cell-free enzymatic assays |
Signaling Pathways and Mechanisms
Inhibition of G9a and GLP by BIX-01294 disrupts the epigenetic landscape of the cell, leading to the reactivation of silenced genes and the induction of cellular stress responses. This triggers two major interconnected pathways: autophagy and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 3. stemcell.com [stemcell.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to BIX-01338 Hydrate: A Histone Methyltransferase Inhibitor
This technical guide provides a comprehensive overview of BIX-01338 hydrate for researchers, scientists, and drug development professionals. It covers the compound's core mechanism of action, key biochemical properties, and detailed methodologies for its application in experimental settings.
Introduction
This compound is a potent inhibitor of histone lysine methyltransferase G9a, with a reported IC50 value of 4.7 μM.[1][2] Histone methyltransferases are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. By inhibiting G9a, this compound modulates histone methylation, leading to changes in gene expression and cellular processes such as autophagy and apoptosis. Due to the limited specific data on this compound, this guide incorporates information from its closely related and extensively studied analog, BIX-01294, to provide a more comprehensive understanding of its potential applications and mechanisms.
Biochemical Properties and Mechanism of Action
This compound functions as a histone lysine methyltransferase inhibitor.[3][4][5][6][7] Its primary target is G9a (also known as EHMT2), an enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Unlike its analog BIX-01294, which is a substrate-competitive inhibitor, BIX-01338 is an S-adenosyl-methionine (SAM) competitive inhibitor.[2] The inhibition of G9a leads to a reduction in the repressive H3K9me2 mark, which can reactivate the expression of silenced genes.
The closely related compound, BIX-01294, has been shown to also weakly inhibit G9a-like protein (GLP), which is primarily responsible for H3K9me3.[8] It also demonstrates an ability to induce autophagy and apoptosis in various cancer cell lines.[8][9][10][11][12] This is often associated with the accumulation of intracellular reactive oxygen species (ROS).[11][12]
Signaling Pathway of G9a Inhibition by BIX-01338 Analog, BIX-01294
Caption: BIX-01294 inhibits G9a/GLP, reducing H3K9 methylation and altering gene expression, leading to increased ROS, autophagy, and apoptosis.
Quantitative Data
Quantitative data for this compound is limited. The primary reported value is its IC50 for G9a inhibition. To provide a broader context, this section includes data for the related compound BIX-01294.
Table 1: IC50 Values for this compound and BIX-01294
| Compound | Target/Process | Cell Line/System | IC50 Value | Reference |
| This compound | G9a | - | 4.7 μM | [1][2] |
| BIX-01294 | G9a | Cell-free assay | 2.7 μM | [8] |
| BIX-01294 | G9a | Cell-free assay | 1.9 μM | [13] |
| BIX-01294 | G9a | Cell-free assay | 1.7 μM | [8][14] |
| BIX-01294 | GLP | - | 38 μM | [8] |
| BIX-01294 | GLP | - | 0.7 μM | [13] |
| BIX-01294 | Asexual Blood Stage Replication | Plasmodium falciparum NF54 | 13.0 ± 2.31 nM | [3] |
| BIX-01294 | Exflagellation Inhibition | Plasmodium falciparum | 14.3 ± 3.23 µM | [3] |
Table 2: Effects of BIX-01294 on U251 Glioma Cells
| Treatment Concentration (µmol/l) | Proliferation Rate (%) (24h) | Apoptosis Rate (%) (24h) |
| 1 | 94.12 ± 3.41 | 3.67 ± 1.42 |
| 2 | 78.83 ± 2.25 | 16.42 ± 5.18 |
| 4 | 53.68 ± 2.54 | 35.18 ± 3.26 |
| 8 | 21.04 ± 2.07 | 57.52 ± 4.37 |
Data adapted from a study on BIX-01294 in U251 glioma cells.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not widely available. The following protocols are based on studies using BIX-01294 and can be adapted for this compound with appropriate optimization.
Stock Solution Preparation
This compound is soluble in DMSO.[2][15][16]
-
Reagent: this compound, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.22 mg of this compound (Molecular Weight: 621.56 g/mol ) in 1 mL of DMSO.[15][16]
-
Use sonication if necessary to fully dissolve the compound.[15]
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[15][16] Avoid repeated freeze-thaw cycles.
-
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., U251 glioma, MCF-7 breast cancer).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium.
-
Replace the existing medium with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on BIX-01294.[1]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell proliferation rate relative to the untreated control.
-
Experimental Workflow for Cell-Based Assays
Caption: Workflow for in vitro experiments using this compound.
Apoptosis Assay (Flow Cytometry)
This protocol is a general guide for apoptosis detection.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is a general guide for analyzing protein expression changes.[17][18][19]
-
Reagents: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), Laemmli sample buffer, primary antibodies (e.g., anti-H3K9me2, anti-Bcl-2, anti-Bax, anti-caspase-3), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Lyse treated and control cells in lysis buffer containing inhibitors.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a valuable research tool for studying the role of G9a and histone methylation in various biological processes. While specific experimental data for this compound is still emerging, the extensive research on its analog, BIX-01294, provides a strong foundation for designing and interpreting experiments. This guide offers a starting point for researchers to explore the potential of this compound in their studies, with the understanding that protocol optimization will be necessary. As with any chemical inhibitor, careful dose-response and time-course studies are recommended to determine the optimal experimental conditions.
References
- 1. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. mdpi.com [mdpi.com]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
BIX-01338 Hydrate: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate is a small molecule inhibitor of histone methyltransferases (HMTs), enzymes that play a critical role in epigenetic regulation. The methylation of histone proteins, particularly on lysine and arginine residues, is a key post-translational modification that influences chromatin structure and gene expression. Dysregulation of histone methylation is implicated in various diseases, including cancer, making HMTs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's effect on histone methylation, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualization of relevant biological pathways.
Core Concepts of Histone Methylation
Histone methylation is a dynamic process regulated by histone methyltransferases (writers) and demethylases (erasers). Methylation can occur on different lysine (K) and arginine (R) residues of histone tails, and the degree of methylation (mono-, di-, or tri-methylation) can have distinct functional consequences. For instance, methylation of histone H3 at lysine 9 (H3K9) is generally associated with transcriptional repression and the formation of heterochromatin.
This compound: Mechanism of Action and Specificity
This compound functions as a broad-spectrum inhibitor of histone methyltransferases. It is a cell-permeable, amino-benzimidazolo compound that acts as a dual inhibitor of both protein arginine methyltransferases (PRMTs) and protein lysine methyltransferases (PKMTs). Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM), the universal methyl donor for HMTs.
Quantitative Data on this compound's Inhibitory Activity
| Target HMT | IC50 / Effective Concentration | Assay Type | Reference |
| G9a (EHMT2) | 4.7 µM | Biochemical Assay | [1] |
| PRMT1 | ~15 µM (effective conc.) | Cell-free System | [2] |
| SET7/9 | ~15 µM (effective conc.) | Cell-free System | [2] |
| SUV39H1 | ~15 µM (effective conc.) | Cell-free System | [2] |
| GLP (EHMT1) | ~15 µM (effective conc.) | Cell-free System | [2] |
Note: One study reported that this compound did not affect cellular levels of H3K9me, H3K9me2, H3K9me3, and H3K27me2 at a non-cytotoxic concentration of 3.3 µM, suggesting that its use in cellular assays may be limited by its effects on cell growth at concentrations required for HMT inhibition[2]. This highlights the importance of careful dose-response studies and the potential utility of BIX-01338 primarily in cell-free, biochemical assays.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on histone methylation. These protocols are based on established methods and can be adapted for specific experimental needs.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the direct inhibitory effect of this compound on the activity of a specific histone methyltransferase.
Materials:
-
Recombinant histone methyltransferase (e.g., G9a)
-
Histone substrate (e.g., recombinant histone H3 or H3 peptide)
-
S-[methyl-³H]-Adenosyl-L-methionine (Radiolabeled SAM)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the desired concentration of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the recombinant HMT and radiolabeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated radiolabeled SAM.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
Western Blot Analysis of Histone Methylation in Cells
This protocol is for assessing the global changes in specific histone methylation marks in cells treated with this compound. Note the potential for cytotoxicity at effective concentrations.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me2, anti-H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified duration.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the changes in the localization of specific histone methylation marks at particular genomic loci in response to this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Antibody specific for the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for the histone mark of interest overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or other regions of interest.
Signaling Pathways and Experimental Workflows
Visualizing the biological context in which this compound acts is essential for understanding its effects. The following diagrams, created using the DOT language for Graphviz, illustrate the G9a-mediated histone methylation pathway and a general workflow for inhibitor analysis.
Caption: G9a-mediated H3K9 methylation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a histone methyltransferase inhibitor like this compound.
Conclusion
This compound is a valuable tool for studying the role of histone methylation in various biological processes, primarily in biochemical and cell-free systems. Its character as a broad-spectrum, SAM-competitive inhibitor of both lysine and arginine methyltransferases makes it a useful probe for dissecting the general importance of histone methylation. However, researchers should be mindful of its reported cytotoxicity at concentrations required for cellular activity, which may limit its application in living cells. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the scientific community to further investigate the effects of this compound and to develop more specific and potent inhibitors of histone methyltransferases for therapeutic purposes.
References
- 1. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. HMTase Inhibitor III, BIX-01338 The Protein Methyltransferase Inhibitor II, BIX-01338 controls the biological activity of Protein Methyltransferase. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Core Principles of BIX-01338 Hydrate Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental principles of BIX-01338 hydrate, a small molecule inhibitor of histone methyltransferases. It covers its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.
Core Concept: Inhibition of G9a and GLP Histone Methyltransferases
This compound is a chemical probe that functions as an inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, and the related G9a-like protein (GLP), also known as EHMT1. G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are epigenetic modifications that are generally associated with transcriptional repression. By inhibiting G9a and GLP, BIX-01338 can modulate gene expression, leading to various cellular outcomes.
Mechanism of Action: S-adenosylmethionine (SAM)-Competitive Inhibition
BIX-01338 acts as a competitive inhibitor with respect to the universal methyl donor, S-adenosylmethionine (SAM).[1] Unlike substrate-competitive inhibitors such as BIX-01294, BIX-01338 binds to the SAM-binding pocket of the G9a and GLP enzymes. This prevents the transfer of a methyl group from SAM to the histone H3 substrate, thereby inhibiting the formation of H3K9me1 and H3K9me2. This mode of action has been confirmed through biochemical assays where the inhibitory effect of analogous compounds decreased with increasing SAM concentrations.[1]
Quantitative Data Summary
The inhibitory potency of BIX-01338 and related compounds against G9a has been determined in various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| BIX-01338 | G9a | AlphaLISA | 2.9 | [2] |
| BIX-01338 | G9a | Radioactivity Assay | 4.6 | [2] |
| BRD9539 (analogue) | G9a | Biochemical Assay | 6.3 | [1] |
Note: One high-throughput screening report indicated that the IC50 for BIX-01338 was not calculable under their specific assay conditions.[2]
Signaling Pathways and Cellular Effects
The inhibition of G9a/GLP by BIX-01338 initiates a cascade of events within the cell, primarily centered around the reduction of H3K9me2 levels. This repressive epigenetic mark is removed, leading to a more open chromatin state at specific gene promoters and allowing for the initiation of transcription.
Core Signaling Pathway
Caption: BIX-01338 competitively inhibits SAM binding to G9a/GLP, reducing H3K9me2 and activating gene expression.
Experimental Workflow for Characterization
Caption: Workflow for characterizing BIX-01338 from biochemical activity to cellular effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize G9a inhibitors like BIX-01338.
In Vitro G9a Inhibition Assay (AlphaLISA Format)
This protocol is adapted from high-throughput screening methodologies for G9a inhibitors.
Objective: To determine the in vitro inhibitory activity of BIX-01338 on G9a enzymatic activity.
Materials:
-
Recombinant G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2.5 µL of 4x G9a enzyme solution to each well.
-
Add 5 µL of 2x BIX-01338 solution (or vehicle control) to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 4x solution of biotinylated H3 peptide and SAM.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the degree of inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration of BIX-01338 and determine the IC50 value using non-linear regression analysis.
Cellular H3K9me2 Level Assessment (In-Cell Western Assay)
Objective: To measure the effect of BIX-01338 on global H3K9me2 levels in cells.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
IRDye-labeled secondary antibodies
-
DRAQ5 or other DNA stain for cell number normalization
-
96-well black-walled plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a dose-range of BIX-01338 for 24-72 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with the primary anti-H3K9me2 antibody and normalization antibody overnight at 4°C.
-
Wash wells with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate IRDye-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash wells as before.
-
Add DNA stain (e.g., DRAQ5) if used for normalization.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: Quantify the fluorescence intensity for H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the control signal to determine the relative change in H3K9me2 levels.
Gene Expression Analysis (RT-qPCR)
Objective: To determine the effect of BIX-01338 on the expression of target genes.
Materials:
-
Cells treated with BIX-01338
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GMFB, IL6, NANOG) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells treated with BIX-01338 and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR:
-
Set up qPCR reactions with the appropriate primers and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound is a valuable tool for studying the roles of G9a and GLP in various biological processes. Its SAM-competitive mechanism of action leads to a reduction in H3K9me2 levels and subsequent changes in gene expression. The experimental protocols outlined in this guide provide a framework for the robust characterization of BIX-01338 and other G9a/GLP inhibitors, enabling further investigation into their therapeutic potential in oncology and other disease areas.
References
Methodological & Application
BIX-01338 Hydrate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX-01338 hydrate is a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Inhibition of G9a/GLP by this compound leads to a reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and the induction of cellular processes such as autophagy and apoptosis. These application notes provide detailed experimental protocols for the use of this compound in cell culture to study its effects on histone methylation, autophagy, and apoptosis.
Introduction to this compound
This compound is a valuable chemical tool for studying the biological roles of G9a and GLP in various cellular processes. Its ability to modulate the epigenetic landscape makes it a compound of interest in cancer research and other fields where epigenetic dysregulation is implicated.
Mechanism of Action: this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of G9a and GLP, preventing the transfer of methyl groups to their histone and non-histone substrates. The primary target is the methylation of H3K9.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BIX-01294 (a close analog of BIX-01338)
| Target | IC50 (µM) | Assay Conditions |
| G9a | 1.7 - 1.9 | Cell-free enzymatic assay |
| GLP | 0.7 - 0.9 | Cell-free enzymatic assay |
Table 2: Cellular Activity of BIX-01294 (a close analog of BIX-01338) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | ~2.8 | Cell viability |
| HEK293 | Embryonic Kidney | ~2.1 | Cytotoxicity |
| U-937 | Histiocytic Lymphoma | Not specified | Cytotoxicity |
| RAJI | Burkitt's Lymphoma | Not specified | Cytotoxicity |
Note: BIX-01294 is a widely studied, closely related analog of BIX-01338. The provided IC50 values are for BIX-01294 and should be used as a reference for determining optimal concentrations of this compound in your specific cell line.
Experimental Protocols
Preparation of this compound Stock Solution
For optimal results, it is recommended to prepare a fresh stock solution of this compound for each experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (molecular weight will be provided on the product vial), add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Experimental Workflow for this compound Treatment
The following diagram illustrates a general workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for cell treatment.
Protocol for Analysis of H3K9me2 Levels by Western Blot
This protocol details the steps to assess the effect of this compound on the levels of H3K9me2.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Protocol for Autophagy Detection by LC3-II Western Blot
This protocol describes how to measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for H3K9me2 Western Blot, with the following additions:
-
Primary antibody: anti-LC3B
-
Optional: Bafilomycin A1 or Chloroquine (autophagy flux inhibitors)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations (e.g., 1-10 µM) for 24-48 hours.
-
For autophagic flux analysis, co-treat cells with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of this compound treatment.
-
-
Cell Lysis and Western Blotting:
-
Follow the same procedure for cell lysis, protein quantification, and Western blotting as described for H3K9me2 analysis.
-
Use a higher percentage acrylamide gel (e.g., 15%) for better separation of LC3-I and LC3-II.
-
Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution).
-
An increase in the LC3-II band relative to the loading control indicates an increase in autophagosome formation. A further increase in LC3-II in the presence of an autophagy inhibitor confirms an induction of autophagic flux.
-
Protocol for Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol details the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations (e.g., 5-20 µM) for 24-48 hours. Include untreated and positive controls.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the G9a/GLP complex.
BIX-01338 Hydrate: A Guide to Dissolution, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of BIX-01338 hydrate, a histone lysine methyltransferase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.
Introduction
This compound is a chemical probe that functions as a potent inhibitor of histone lysine methyltransferases, key enzymes in epigenetic regulation. Understanding the proper techniques for its dissolution and storage is paramount for its effective use in research and drug development.
Physicochemical Properties and Storage
This compound is a solid, typically appearing as a light blue to blue powder. For optimal stability and performance, it is essential to follow the recommended storage and handling conditions.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Value/Recommendation | Source(s) |
| Form | Solid | [1] |
| Solubility in DMSO | 200 mg/mL (321.77 mM) | [1] |
| Storage of Solid | -20°C, sealed from moisture and light | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from light) | [1] |
Experimental Protocols
Reagent and Equipment Preparation
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for Preparation of a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.622 mg of this compound (Molecular Weight: 621.56 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Sonication: To ensure complete dissolution, sonicate the solution in an ultrasonic bath.[1] The use of hygroscopic DMSO can significantly impact solubility, so it is recommended to use a newly opened bottle of anhydrous DMSO.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Application in Cell-Based Assays
This compound is a valuable tool for studying the role of histone methylation in various biological processes. The following is a general guideline for its use in cell culture experiments. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and resume logarithmic growth.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream applications, such as Western blotting to assess histone methylation levels, quantitative PCR to analyze gene expression, or chromatin immunoprecipitation (ChIP) to study histone mark distribution.
Mechanism of Action
This compound acts as an inhibitor of histone lysine methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues on histone proteins, a key post-translational modification that influences chromatin structure and gene expression.
References
Application Notes and Protocols for BIX-01338 Hydrate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BIX-01338 hydrate, a selective inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases, in Western blot applications. The protocols detailed below are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a valuable chemical probe for studying the roles of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1) in various biological processes. These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] Inhibition of G9a and GLP by BIX-01338 leads to a reduction in global H3K9me2 levels, which can be effectively monitored by Western blotting. This allows for the investigation of the downstream consequences of G9a/GLP inhibition on gene expression and cellular function.
G9a/GLP Signaling Pathway
The histone methyltransferases G9a and GLP typically form a heterodimeric complex to catalyze the methylation of H3K9.[1] This methylation creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit further silencing machinery, leading to chromatin compaction and transcriptional repression of target genes. BIX-01338 inhibits the catalytic activity of the G9a/GLP complex, preventing H3K9 methylation and subsequently leading to the reactivation of gene expression.
Caption: G9a/GLP Signaling Pathway and Inhibition by BIX-01338.
Quantitative Data Summary
The optimal concentration of this compound for Western blot analysis will vary depending on the cell type and the duration of treatment. Based on studies using the closely related compound BIX-01294 and another G9a/GLP inhibitor, UNC0638, a starting concentration range of 1-5 µM for 24 to 72 hours is recommended.
| Compound | Cell Line | Concentration | Treatment Time | Observed Effect on H3K9me2 | Reference |
| BIX-01294 | Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | 24 h | Significant reduction | [3] |
| BIX-01294 | MCF-7 | 6 µM | 48 h | Decrease | [4] |
| BIX-01294 | HeLa | 6 µM | 24 h | Decrease | [4] |
| UNC0638 | AML12 | 0.5 µM | 5 days | Reduction | [2] |
Experimental Protocols
Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C.[5]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 µM, 2.5 µM, 5 µM). As a control, treat a parallel set of cells with the same concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Western Blot Protocol for H3K9me2 Detection
This protocol provides a general procedure for Western blotting to detect changes in H3K9me2 levels following BIX-01338 treatment.
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Take an equal amount of protein for each sample (e.g., 20-30 µg) and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin, GAPDH, or Histone H3.
Experimental Workflow
The following diagram illustrates the key steps in a typical Western blot experiment to assess the effect of this compound on H3K9me2 levels.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BIX-01338 Hydrate and Related G9a/GLP Inhibitors in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vivo studies or established treatment protocols for BIX-01338 hydrate . The information presented herein is based on a closely related and well-documented G9a/GLP inhibitor, BIX-01294 , and should serve as a foundational guide. Researchers should consider the distinct pharmacokinetic and pharmacodynamic properties of this compound when designing in vivo experiments.
Introduction
G9a/GLP Signaling Pathway
The primary mechanism of action for this compound and related compounds is the inhibition of the G9a/GLP methyltransferase complex. This intervention prevents the transfer of methyl groups to H3K9, leading to a reduction in H3K9me2 levels and subsequent changes in gene expression.
Caption: G9a/GLP signaling pathway and the inhibitory action of BIX-01338.
Quantitative Data Summary (Based on BIX-01294)
The following table summarizes the treatment parameters from an in vivo study using the related G9a/GLP inhibitor, BIX-01294. This data can be used as a starting point for dose-response and efficacy studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| BIX-01294 | Mice | 0.5 or 1 mg/kg | Intraperitoneal (IP) Injection | Once daily for 1 week | Decreased cortical H3K9me2 levels; Increased expression of schizophrenia candidate genes. | [1] |
Experimental Protocols
The following protocols are adapted from studies utilizing BIX-01294 and can serve as a template for in vivo experiments with this compound.
General Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the key steps for assessing the efficacy of a G9a/GLP inhibitor in a mouse model.
Caption: A typical experimental workflow for in vivo studies with G9a/GLP inhibitors.
Protocol for Intraperitoneal Administration of BIX-01294 in Mice
This protocol is based on the methodology described in the study by Guidotti et al. (2019).
Materials:
-
BIX-01294 (or this compound)
-
Vehicle (e.g., sterile saline, DMSO, or a combination thereof. Solubility of the specific compound must be tested)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On each day of treatment, prepare a fresh solution of the inhibitor in the chosen vehicle.
-
For example, to achieve a 1 mg/kg dose for a 25g mouse in a 100 µL injection volume, the final concentration of the solution would be 0.25 mg/mL.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the peritoneal cavity at a shallow angle, avoiding the bladder and internal organs.
-
Inject the calculated volume of the BIX-01294/BIX-01338 hydrate solution or vehicle.
-
-
Treatment Schedule:
-
Administer the injections once daily for the desired treatment period (e.g., 7 consecutive days).[1]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Harvest tissues of interest (e.g., brain cortex, striatum) quickly and process them for downstream analysis (e.g., snap-freezing in liquid nitrogen for RNA/protein extraction or fixing for immunohistochemistry).[1]
-
Downstream Analysis
Following in vivo treatment, a variety of assays can be performed to assess the biological effects of G9a/GLP inhibition.
-
Western Blot: To quantify the global levels of H3K9me2 in tissue lysates and confirm target engagement.
-
Quantitative RT-PCR: To measure the mRNA expression levels of target genes that are expected to be upregulated following the reduction of the repressive H3K9me2 mark.
-
Chromatin Immunoprecipitation (ChIP): To determine the specific binding of H3K9me2 at the promoter regions of target genes, providing a direct link between histone modification changes and gene expression.
References
Application Notes and Protocols for BIX-01338 Hydrate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX-01338 hydrate is a chemical probe that functions as an inhibitor of histone lysine methyltransferases, specifically targeting G9a (also known as EHMT2) and G9a-like protein (GLP or EHMT1). These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Inhibition of G9a/GLP has emerged as a potential therapeutic strategy in various diseases, including cancer and neurological disorders, by reactivating silenced tumor suppressor genes and modulating neuronal gene expression. This document provides a comprehensive, step-by-step guide for the utilization of this compound in preclinical mouse models, based on established protocols for analogous G9a inhibitors.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Histone methylation, a key component of the epigenetic machinery, is dynamically regulated by histone methyltransferases and demethylases. The G9a/GLP complex is a primary writer of the repressive H3K9me2 mark. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of numerous diseases. This compound offers a valuable tool for investigating the in vivo consequences of G9a/GLP inhibition and for evaluating its therapeutic potential.
While in vivo protocols specifically detailing the use of this compound are not extensively published, data from studies using the closely related and well-characterized G9a inhibitor, BIX-01294, provide a strong foundation for establishing a robust experimental framework. This guide adapts established methodologies to provide researchers with a starting point for their in vivo studies with this compound.
Data Presentation
Table 1: Summary of In Vivo Dosing for G9a/GLP Inhibitors in Mice
| Compound | Dosage Range | Administration Route | Frequency | Mouse Model | Reference |
| BIX-01294 | 0.5 - 1 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 days | Wild-type mice | [1][2] |
| UNC0642 | 2.5 - 5 mg/kg | Intraperitoneal (i.p.) | Once daily for 5 days | Prader-Willi syndrome mouse model | [3] |
| A-366 | Not specified | Not specified | Not specified | Parkinson's disease mouse model | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A critical first step is the appropriate solubilization of this compound for in vivo delivery. The optimal solvent system should be determined based on the manufacturer's recommendations and preliminary solubility tests. A common vehicle for similar compounds is a mixture of DMSO and a pharmaceutically acceptable carrier such as saline or corn oil.
Protocol:
-
Solubility Testing: Begin by assessing the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400).
-
Vehicle Preparation: A common starting point for i.p. injection is to first dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Final Formulation: Gradually add a carrier solution such as sterile saline or corn oil to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
Sterilization: If necessary, the final solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Storage: Prepare fresh solutions daily or store aliquots at -20°C for short-term use, protecting from light. Avoid repeated freeze-thaw cycles.
In Vivo Administration in Mice
Based on the data for BIX-01294, a starting dose-response study is recommended to determine the optimal dose of this compound.
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Dose Selection: Based on the effective doses of BIX-01294, a suggested starting dose range for this compound is 0.5 - 5 mg/kg . A pilot study with a vehicle control group and at least three dose levels (e.g., 0.5, 1, and 5 mg/kg) is recommended.
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (typically 5-10 ml/kg).
-
Treatment Schedule: A daily administration for 5-7 consecutive days is a reasonable starting point, mirroring protocols for similar compounds.[1][2]
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Assessment of Target Engagement: H3K9me2 Reduction
To confirm that this compound is effectively inhibiting G9a/GLP in vivo, it is essential to measure the levels of the target epigenetic mark, H3K9me2, in relevant tissues.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., tumor tissue for oncology models, brain tissue for neuroscience studies).
-
Histone Extraction: Isolate histones from the collected tissues using a commercial histone extraction kit or a standard acid extraction protocol.
-
Western Blot Analysis:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K9me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels in the treated groups compared to the vehicle control.
-
Evaluation of Downstream Effects: Gene Expression Analysis
Inhibition of the repressive H3K9me2 mark is expected to lead to the reactivation of silenced genes.
Protocol:
-
RNA Extraction: Extract total RNA from the tissues of interest using a suitable RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA into cDNA.
-
Perform qRT-PCR using primers specific for known G9a/GLP target genes. The selection of target genes will be context-dependent (e.g., tumor suppressor genes in cancer models).
-
Normalize the expression data to a stable housekeeping gene.
-
Calculate the fold change in gene expression in the treated groups relative to the vehicle control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EHMT1/2 rescues synaptic damage and motor impairment in a PD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BIX-01338 Hydrate for Chromatin Immunoprecipitation (ChIP)
Introduction
BIX-01338 hydrate is a potent and specific inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound offers a powerful tool for researchers to investigate the role of H3K9 methylation in gene regulation, cellular differentiation, and disease. This document provides a detailed protocol for the application of this compound in chromatin immunoprecipitation (ChIP) assays to study its impact on histone methylation patterns at specific genomic loci.
Mechanism of Action
This compound acts as a competitive inhibitor at the S-adenosylmethionine (SAM) cofactor binding site of G9a and GLP. This inhibition prevents the transfer of methyl groups to histone H3 lysine 9, leading to a global reduction in H3K9me2 levels. The consequence of this enzymatic inhibition is a more open chromatin state at target gene promoters, which can lead to the activation of previously silenced genes.
Quantitative Data Summary
The following table summarizes representative quantitative data from a ChIP-qPCR experiment demonstrating the effect of a G9a inhibitor, BIX-01294 (a compound closely related to BIX-01338), on H3K9me2 enrichment at the promoter of the BIRC5 gene in MCF-7 cells.[1]
| Target Gene | Treatment | H3K9me2 Enrichment (% of Input) | Fold Change vs. Control |
| BIRC5 | DMSO (Control) | 0.85 | 1.0 |
| BIRC5 | BIX-01294 (6 µM) | 0.45 | 0.53 |
Data is illustrative and derived from published studies on G9a inhibitors.[1] Results may vary depending on cell type, treatment conditions, and target loci.
Experimental Protocols
This section provides a detailed protocol for a typical ChIP experiment using this compound to investigate changes in H3K9me2 levels.
Materials
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer (e.g., RIPA buffer)
-
Sonicator
-
Anti-H3K9me2 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control loci
-
qPCR master mix
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (a starting concentration of 1-5 µM is recommended) or vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K9me2 antibody overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating with Proteinase K at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene promoter and a negative control region (e.g., a gene-desert region).
-
Analyze the data using the percent input method.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of BIX-01338 action on histone methylation.
Chromatin Immunoprecipitation (ChIP) Workflow with this compound
Caption: Workflow for ChIP using this compound treatment.
References
Application Notes and Protocols: BIX-01338 Hydrate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate and its well-characterized analog, BIX-01294, are potent and selective small molecule inhibitors of the G9a histone methyltransferase (HMT).[1][2] G9a is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression.[3][4] In various cancer types, the aberrant overexpression of G9a contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and metastasis.[4][5] Inhibition of G9a by this compound or BIX-01294 reverses this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects, including induction of apoptosis, inhibition of cell proliferation, and increased sensitivity to radiotherapy.[6][7] These compounds are valuable tools for investigating the role of G9a in cancer biology and for exploring potential therapeutic strategies targeting epigenetic mechanisms.
Mechanism of Action
This compound functions as a competitive inhibitor of the G9a histone methyltransferase, effectively blocking the binding of the histone H3 substrate.[2] This inhibition leads to a global reduction in the levels of H3K9me1 and H3K9me2.[3] The decrease in these repressive histone marks results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors. The re-expression of these genes can trigger various anti-cancer cellular responses. For instance, in glioma cells, BIX-01294 treatment leads to the re-expression of p16 and RASSF1A, which are known tumor suppressors.[7] Furthermore, inhibition of G9a has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3.[7][8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its application in cancer cell line research.
Caption: Signaling pathway of G9a inhibition by this compound.
Caption: Experimental workflow for this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the effective concentrations of the G9a inhibitor BIX-01294 (a close analog of this compound) in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration | Outcome | Reference |
| U251 | Glioma | MTT Assay | 1, 2, 4, 8 µmol/l (24h) | Inhibition of proliferation | [7][8] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | Inhibition of cell growth | [7] |
| Multiple Cancer Cell Lines | Various | Proliferation Assay | 2–5 μM | Inhibition of proliferation | [3] |
| Atg5+/+ MEFs | Mouse Embryonic Fibroblasts | Autophagy Assay | 2–5 μM | Induction of LC3B-positive puncta | [3] |
| Human PBMC | N/A | Cell Culture | 5µM or 10µM | Decrease in H3K9me2 | [9] |
Note: BIX-01294 is frequently used in published studies and is structurally very similar to this compound. The data presented here for BIX-01294 is expected to be a strong indicator of the effective concentrations for this compound.
Experimental Protocols
Stock Solution Preparation
This compound is typically prepared in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use freshly opened DMSO to ensure solubility.[10] The stock solution should be stored at -20°C or -80°C. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used for U251 glioma cells.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a general method for detecting apoptosis induced by chemical agents.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[11]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is designed to assess changes in protein expression, such as histone modifications and apoptosis-related proteins.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2, G9a, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound is a valuable research tool for studying the epigenetic regulation of cancer. Its ability to inhibit G9a and subsequently modulate gene expression provides a powerful means to investigate the role of histone methylation in cancer cell proliferation, survival, and response to therapy. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their cancer cell line studies.
References
- 1. This compound | Histone Methyltransferase | Ambeed.com [ambeed.com]
- 2. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Epigenetic therapy with inhibitors of histone methylation suppresses DNA damage signaling and increases glioma cell radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIX-01338 Hydrate in In Vitro Histone Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 is a small molecule inhibitor of histone lysine methyltransferases (HMTs), enzymes that play a crucial role in the regulation of gene expression through the methylation of histone proteins. Specifically, BIX-01338 has been identified as an inhibitor of G9a (also known as EHMT2), a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. The inhibition of G9a and related enzymes is of significant interest in drug discovery, particularly in the fields of oncology and regenerative medicine.
This document provides detailed application notes and protocols for the use of BIX-01338 hydrate in in vitro histone methyltransferase assays. It includes a summary of its inhibitory activity, detailed experimental procedures for both radioactive and non-radioactive assay formats, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Data Presentation
The inhibitory activity of this compound against histone methyltransferases is a critical parameter for its application in research. The following table summarizes the available quantitative data.
| Histone Methyltransferase | IC50 (µM) | Assay Type | Substrate | Reference |
| G9a (EHMT2) | 4.7 | Biochemical Assay | Histone H3 Peptide | [1] |
| SUV39H1 | Data not publicly available | - | - | - |
| GLP (EHMT1) | Data not publicly available | - | - | - |
| PRMT1 | Data not publicly available | - | - | - |
| SETD7 | Data not publicly available | - | - | - |
Signaling Pathway
BIX-01338 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SAM-binding pocket of G9a, BIX-01338 prevents the transfer of a methyl group to the histone substrate, thereby inhibiting H3K9 methylation.
Experimental Protocols
Two common methods for in vitro HMT assays are presented below: a traditional radioactive assay and a non-radioactive chemiluminescent assay.
Protocol 1: Radioactive In Vitro Histone Methyltransferase (HMT) Assay using [³H]-SAM
This protocol is a standard method for measuring HMT activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) onto a histone substrate.[2][3]
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
Histone H3 (1-21) peptide or full-length histone H3 as substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
S-adenosylmethionine (SAM), unlabeled
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in assay buffer to desired concentrations for the assay.
-
Prepare Assay Components:
-
Prepare a solution of unlabeled SAM in assay buffer. The final concentration in the assay will typically be close to the Km of the enzyme for SAM.
-
Prepare a working solution of [³H]-SAM.
-
Prepare the histone substrate in assay buffer.
-
Prepare the G9a enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Set up the Reaction: In a 96-well plate, combine the following components in the order listed:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO as a vehicle control).
-
G9a enzyme.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add a mixture of histone substrate and [³H]-SAM to each well to start the reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to remain within the linear range of the assay.
-
Stop the Reaction: Add the stop solution to each well to terminate the reaction.
-
Capture and Wash: Transfer the reaction mixture to a filter plate and wash several times with a wash buffer (e.g., 70% ethanol) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: After the final wash, dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of BIX-01338 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive In Vitro Chemiluminescent HMT Assay
This protocol utilizes a chemiluminescent method to detect the methylated histone substrate, offering a safer alternative to radioactive assays.[2] This is a general protocol that can be adapted from commercially available kits.
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
Biotinylated Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 1 mM DTT)
-
Primary antibody specific for the methylated histone mark (e.g., anti-H3K9me2)
-
Secondary HRP-labeled antibody
-
Chemiluminescent HRP substrate
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer (e.g., 2.5% BSA in TBST)
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: As described in Protocol 1.
-
Coat Plate with Substrate: If not using pre-coated plates, incubate the streptavidin-coated plates with the biotinylated histone H3 peptide substrate according to the manufacturer's instructions. Wash the plate to remove unbound substrate.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature, then wash.
-
Set up the Reaction:
-
Add Assay Buffer to each well.
-
Add this compound solution at various concentrations (or DMSO as a vehicle control).
-
Add G9a enzyme.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate the Reaction: Add SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Wash: Wash the plate with Wash Buffer to remove reaction components.
-
Primary Antibody Incubation: Add the diluted primary antibody against the methylated histone mark and incubate for 1 hour at room temperature. Wash the plate.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature. Wash the plate thoroughly.
-
Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of BIX-01338 and determine the IC50 value.
Conclusion
This compound serves as a valuable tool for studying the function of G9a histone methyltransferase in vitro. The protocols provided herein offer robust methods for characterizing its inhibitory activity and can be adapted for screening and profiling of other potential HMT inhibitors. It is recommended to empirically optimize assay conditions such as enzyme and substrate concentrations, and incubation times for specific experimental setups. Further investigation into the selectivity profile of BIX-01338 is warranted to fully elucidate its utility as a specific chemical probe.
References
Application Notes and Protocols: BIX-01294 (BIX-01338 Hydrate Analogue)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01294 is a potent and selective inhibitor of the G9a and G9a-like protein (GLP) histone methyltransferases. These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, BIX-01294 can induce the re-expression of silenced genes, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent in various diseases, including cancer. This document provides detailed application notes and protocols for the use of BIX-01294 in cell-based assays.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of BIX-01294 is cell-type and assay-dependent. The following table summarizes previously reported concentrations for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Notes |
| U251 (human glioma) | Proliferation Inhibition | 1 - 8 µM | 24 - 72 hours | Inhibition is dose and time-dependent.[1] |
| U251 (human glioma) | Apoptosis Induction | 1 - 8 µM | 24 hours | Apoptosis rates increase with concentration.[1] |
| HepG2 (human hepatocellular carcinoma) | HIF-1α Inhibition | 0.1 - 1 µM | 24 hours | Higher concentrations (5-20 µM) were cytotoxic.[2] |
| HUVECs (human umbilical vein endothelial cells) | Angiogenesis Inhibition (Tube Formation) | Below 1 µM | 8 - 24 hours | Cytotoxicity observed at 5 µM.[2][3] |
| HUVECs (human umbilical vein endothelial cells) | Proliferation Inhibition | Below 1 µM | 24 hours | Significant inhibition observed in a dose-dependent manner.[2] |
| HeLa (human cervical cancer) | H3K9me2 Reduction | 4.1 µM - 6 µM | 24 hours | |
| Mouse Embryonic Fibroblasts (MEFs) | H3K9me2 Reduction | 1.3 µM - 4.1 µM | Not Specified | 1.3 µM was found to be the maximum non-toxic concentration that reduced H3K9me2.[4] |
| MCF-7 (human breast cancer) | H3K9me1/me2 Reduction | 6 µM | 48 hours | |
| Plasmodium falciparum | Gametocyte Maturation Inhibition | IC50 and IC90 concentrations | 48 hours | [5] |
Signaling Pathways
BIX-01294 primarily targets the G9a/GLP histone methyltransferase complex. Inhibition of this complex leads to a reduction in H3K9me1 and H3K9me2 levels, resulting in a more open chromatin state and the potential for gene re-expression.
Caption: G9a/GLP Signaling Pathway Inhibition by BIX-01294.
Experimental Protocols
The following are generalized protocols based on published studies. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General Experimental Workflow for BIX-01294 Treatment.
Protocol 1: Western Blot for H3K9me2 Reduction
This protocol is designed to assess the effect of BIX-01294 on global H3K9me2 levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BIX-01294 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with the desired concentrations of BIX-01294 (e.g., 1-10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 and anti-Histone H3 antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the effect of BIX-01294 on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plate
-
BIX-01294 stock solution
-
VEGF (Vascular Endothelial Growth Factor) as a positive control for tube formation
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
-
Treatment: Add BIX-01294 at various concentrations (e.g., 0.1 - 1 µM) and VEGF (e.g., 20 ng/mL) to the respective wells. Include a vehicle control.[2]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis:
-
Observe the formation of tube-like structures using a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Concluding Remarks
BIX-01294 is a valuable chemical probe for investigating the roles of G9a and GLP in various biological processes. The provided protocols and concentration guidelines serve as a starting point for designing experiments. It is crucial to empirically determine the optimal conditions for each specific experimental system to ensure reliable and reproducible results. Always include appropriate positive and negative controls in your experiments.
References
- 1. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing BIX-01338 Hydrate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate is a potent and specific inhibitor of the histone methyltransferase G9a (also known as EHMT2) with a reported IC50 of 4.7 µM.[1] G9a and its closely related homolog GLP (G9a-like protein, also known as EHMT1) are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin. These histone modifications are crucial epigenetic marks associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.
These application notes provide a comprehensive guide to assessing the efficacy of this compound through a series of detailed in vitro and in vivo experimental protocols. The following sections outline the mechanism of action, methodologies for evaluating its impact on histone methylation, cell viability, and apoptosis, as well as considerations for in vivo studies.
Mechanism of Action: G9a/GLP Inhibition
BIX-01338 acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl group donor for the histone methylation reaction catalyzed by G9a. By blocking the activity of G9a and GLP, BIX-01338 leads to a global reduction in H3K9me2 levels. This decrease in a repressive histone mark can lead to the reactivation of silenced tumor suppressor genes and other genes involved in critical cellular processes, ultimately impacting cell proliferation, survival, and differentiation. The overexpression of G9a has been linked to a poorer prognosis in several cancers, including neuroblastoma and Ewing sarcoma.
References
Troubleshooting & Optimization
BIX-01338 hydrate not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with BIX-01338 hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as a histone lysine methyltransferase inhibitor.[1][2][3] It is structurally related to BIX-01294, a known inhibitor of the G9a enzyme (also known as KMT1C or EHMT2).[4] G9a is a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2), an epigenetic mark typically associated with gene repression.[4][5][6] By inhibiting G9a, BIX-01338 is expected to prevent this methylation, leading to changes in chromatin structure and potentially altering gene expression patterns.[5]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cells with an effective dose of this compound is expected to lead to a global reduction in H3K9me2 levels. This can result in the de-repression of certain tumor suppressor genes that are silenced by G9a activity.[7] Consequently, downstream effects may include inhibition of cancer cell growth, induction of apoptosis, and modulation of cellular differentiation pathways.[4][7] However, cellular responses can be highly context-dependent, varying with cell type and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is a solid that should be stored at -20°C, sealed, and protected from moisture and light.[1] For experimental use, it is highly soluble in dimethyl sulfoxide (DMSO), with concentrations up to 200 mg/mL achievable with ultrasonic assistance.[1] It is crucial to use newly opened or anhydrous DMSO, as the compound is hygroscopic and absorbed water can impact solubility.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in H3K9me2 levels after treating cells with this compound.
This is a common issue that can arise from several factors related to the compound, the cells, or the detection method.
-
Possible Cause: Inactive compound due to improper storage or handling.
-
Possible Cause: Insufficient cellular uptake or potency. Some G9a inhibitors, despite high biochemical potency, show poor activity in cellular assays.[4]
-
Troubleshooting Step: Perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 µM to 50 µM). Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a reduction in H3K9me2 levels.
-
-
Possible Cause: The chosen cell line may be resistant or have low G9a expression.
-
Troubleshooting Step: Use a positive control cell line known to be sensitive to G9a inhibition, such as the HCT116 colorectal cancer cell line.[7] Confirm G9a expression in your experimental cell line via Western Blot or qPCR.
-
-
Possible Cause: Technical issues with the Western Blot assay.
-
Troubleshooting Step: Validate your H3K9me2 antibody to ensure it is specific and sensitive. Run positive and negative controls for the Western Blot, including a known active G9a inhibitor (if available) and untreated cells. Ensure complete protein transfer and use a sensitive detection reagent.
-
Problem 2: I am observing high cytotoxicity at concentrations where I expect specific G9a inhibition.
-
Possible Cause: Off-target effects or inherent toxicity. Analogs of BIX-01338 have been reported to have a narrow window between functional potency and general toxicity.[4][8]
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT, MTS, or Resazurin) to determine the EC50 for cytotoxicity.[9] Correlate this data with the concentrations required to see a reduction in H3K9me2. This will help define a therapeutic window for your specific cell line.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO used in your highest this compound dose. Typically, DMSO concentrations should be kept below 0.5% (v/v).
-
Problem 3: My in vitro Histone Methyltransferase (HMT) assay shows no inhibition.
-
Possible Cause: Suboptimal assay conditions. The activity of HMTs is sensitive to buffer composition, pH, and the concentrations of the enzyme, substrate (histones or peptides), and the methyl donor S-adenosyl-L-methionine (SAM).[10][11]
-
Troubleshooting Step: Optimize the assay conditions by titrating the enzyme and substrate concentrations to ensure the reaction is in the linear range.[10] Verify that the SAM concentration is appropriate, as competitive inhibitors are sensitive to cofactor concentration.
-
-
Possible Cause: Compound precipitation in the aqueous assay buffer.
-
Troubleshooting Step: Although soluble in DMSO, BIX-01338 may precipitate when diluted into aqueous buffers. Visually inspect the assay wells for any precipitate. Determine the critical micelle concentration or solubility limit in your specific assay buffer. Consider adding a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 to improve solubility, but first, validate that the detergent does not interfere with enzyme activity.
-
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₅F₃N₄O₅ · xH₂O | [1] |
| Appearance | Solid (Light blue to blue) | [1] |
| Primary Target | Histone Lysine Methyltransferase (G9a) | [1][3] |
| Storage | -20°C, sealed, away from moisture & light | [1] |
| Solubility | DMSO: ≥ 200 mg/mL (with ultrasonic) | [1] |
Table 2: Recommended Starting Concentrations for Experiments
| Assay Type | Recommended Starting Concentration Range | Notes |
| In Vitro HMT Assay | 0.1 µM - 20 µM | Final concentration in the assay. Titration is necessary to determine the IC50 value. |
| Cellular H3K9me2 Reduction | 1 µM - 50 µM | Highly cell-line dependent. A dose-response curve is critical.[4] |
| Cell Viability / Cytotoxicity | 1 µM - 100 µM | Essential for determining the therapeutic window and identifying off-target toxicity.[4][9] |
Experimental Protocols
Protocol 1: Cellular H3K9me2 Level Assessment by Western Blot
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Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: The next day, treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) for 48-72 hours. Include a vehicle-only (DMSO) control.
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Histone Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells and extract histones using an acid extraction method or a commercial kit.
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Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
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Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against H3K9me2 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.
-
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Analysis:
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Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
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Quantify band intensities using densitometry software. Normalize H3K9me2 levels to total H3.
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Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[9][12]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
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Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls and wells with medium only (no cells) for background measurement.
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Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Subtract the background absorbance, and calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: G9a-mediated gene silencing pathway and the inhibitory action of BIX-01338.
Caption: Troubleshooting workflow for lack of BIX-01338 efficacy in cellular assays.
Caption: Decision tree for troubleshooting high cytotoxicity observed with BIX-01338.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | Ambeed.com [ambeed.com]
- 3. cenmed.com [cenmed.com]
- 4. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Recent progress in histone methyltransferase (G9a) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone methyltransferases SUV39H1 and G9a leads to neuroprotection in an in vitro model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
troubleshooting failed experiments with BIX-01338 hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BIX-01338 hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the histone methyltransferase G9a.[1][2] Its mechanism of action involves competing with the cofactor S-adenosylmethionine (SAM), thereby preventing the methylation of histone H3 at lysine 9 (H3K9).[2] This inhibition of H3K9 methylation can lead to alterations in gene expression and has been utilized in studies related to stem cell differentiation and autophagy.
2. What are the recommended storage and handling conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. The compound is typically supplied as a solid powder.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
| Data sourced from publicly available information.[2] |
It is recommended to store the product in a sealed, protected environment (e.g., under nitrogen) to prevent moisture absorption and light exposure.[2]
Troubleshooting Failed Experiments
Problem 1: I am observing precipitation of this compound in my cell culture medium.
Possible Cause: Poor solubility of the compound in aqueous solutions.
Troubleshooting Steps:
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Initial Dissolution: this compound is highly soluble in DMSO (~200 mg/mL or ~321.77 mM).[2] Ensure you are preparing a concentrated stock solution in 100% DMSO.
-
Final Concentration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Problem 2: I am not observing the expected changes in gene expression or cell phenotype after treatment with this compound.
Possible Causes:
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Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Inactive Compound: Improper storage or handling may have led to the degradation of the compound.
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Cell Line Resistance: The targeted pathway may not be active or critical in your specific cell line.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations around the reported IC50 of 4.7 μM for G9a inhibition.[2]
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Positive Control: Include a positive control in your experiment. This could be a cell line known to be sensitive to G9a inhibition or a known downstream target gene that should be affected.
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Verification of G9a Inhibition: Directly assess the inhibition of G9a activity by measuring the levels of H3K9me2 (dimethylation of histone H3 at lysine 9) via Western blotting or immunofluorescence. A decrease in H3K9me2 levels would confirm that the compound is active and engaging its target.
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Compound Viability: If possible, verify the integrity of your this compound stock using analytical methods like HPLC.
Problem 3: I am observing unexpected off-target effects or cellular toxicity.
Possible Causes:
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High Concentration: Using excessively high concentrations of this compound can lead to off-target effects and general cytotoxicity.
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DMSO Toxicity: The final concentration of the DMSO solvent in the culture medium may be too high.
Troubleshooting Steps:
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Optimize Concentration: As mentioned previously, perform a dose-response experiment to find the lowest effective concentration that produces the desired phenotype without significant toxicity.
-
Control for Solvent Effects: Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments to distinguish the effects of the compound from the effects of the solvent.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of both this compound and the DMSO vehicle at the concentrations used in your experiments.
Experimental Protocols & Visualizations
Signaling Pathway Inhibition
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site on the G9a histone methyltransferase. This prevents the transfer of a methyl group from SAM to histone H3 at lysine 9 (H3K9), leading to a reduction in H3K9 methylation.
Caption: this compound competitively inhibits the SAM binding site on G9a.
Experimental Workflow: Verifying G9a Inhibition
To confirm that this compound is effectively inhibiting G9a in your experimental system, a Western blot to assess H3K9me2 levels is recommended.
Caption: Workflow for verifying G9a inhibition via Western blot.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues with this compound experiments.
Caption: A logical guide to troubleshooting this compound experiments.
References
BIX-01338 Hydrate Treatment Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experiments involving BIX-01338 hydrate, a potent inhibitor of histone lysine methyltransferases G9a and G9a-like protein (GLP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a histone lysine methyltransferase inhibitor. It specifically targets the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) enzymes. These enzymes are responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound against G9a is 4.7 µM.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. To prepare a stock solution, you can dissolve it at a concentration of up to 200 mg/mL. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration for cell-based assays?
For initial experiments, a concentration range of 1-10 µM is a reasonable starting point, based on the IC50 value. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A related compound, BIX-01294, has shown to be non-toxic up to 1 µM in cell lines like HepG2 and HUVECs, with optimal effects observed around 1.3 µM in mouse embryonic fibroblasts with minimal cytotoxicity.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell type and the desired outcome. A typical starting point is 24 to 72 hours. Time-course experiments are recommended to determine the ideal incubation period for observing changes in H3K9me2 levels and downstream gene expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on H3K9me2 levels | - Concentration too low: The concentration of this compound may be insufficient to inhibit G9a/GLP in your specific cell line.- Incubation time too short: The treatment duration may not be long enough to see a significant reduction in H3K9me2 levels.- Poor compound stability: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.5 µM to 20 µM).- Increase the incubation time (e.g., try 48 and 72 hours).- Prepare fresh stock solutions of this compound. |
| High levels of cell death or cytotoxicity | - Concentration too high: The concentration of this compound is toxic to the cells.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.- Lower the concentration of this compound.- Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| Variability between experiments | - Inconsistent cell conditions: Differences in cell density, passage number, or growth phase can affect the response to treatment.- Inconsistent compound preparation: Variations in stock solution preparation and dilution. | - Standardize your cell culture procedures, including seeding density and passage number.- Prepare a large batch of stock solution to be used across multiple experiments and aliquot to avoid freeze-thaw cycles. |
| Off-target effects observed | - High concentration: At high concentrations, the inhibitor may affect other cellular targets. | - Use the lowest effective concentration determined from your dose-response experiments.- Consider using a secondary, structurally different G9a/GLP inhibitor as a control to confirm that the observed phenotype is due to G9a/GLP inhibition. |
Quantitative Data Summary
Table 1: Inhibitor Properties
| Compound | Target | IC50 | Solubility |
| This compound | G9a | 4.7 µM | DMSO (~200 mg/mL) |
Table 2: Recommended Starting Conditions for Cell-Based Assays (based on this compound and related compounds)
| Parameter | Recommendation |
| Starting Concentration Range | 1 - 10 µM |
| Incubation Time | 24 - 72 hours |
| Solvent | DMSO |
| Final DMSO Concentration | ≤ 0.1% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 40 µM). Include a vehicle control (medium with the same final concentration of DMSO).
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Treatment: Remove the old medium from the cells and add the prepared drug-containing medium.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration that causes 50% inhibition of cell growth (IC50) and the maximum non-toxic concentration.
Protocol 2: Western Blot Analysis of H3K9me2 Levels
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimal duration determined previously. Include a vehicle control.
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Histone Extraction:
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Wash cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Extract histones using an acid extraction method or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of your histone extracts using a protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
Visualizations
Caption: Mechanism of this compound action on the G9a/GLP signaling pathway.
Caption: Recommended experimental workflow for optimizing this compound treatment.
addressing solubility issues with BIX-01338 hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with BIX-01338 hydrate, a histone lysine methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of histone lysine methyltransferases, specifically targeting EHMT1 (also known as GLP or KMT1D) and EHMT2 (also known as G9a or KMT1C).[1] It functions as an S-5'-Adenosyl-L-Methionine (SAM) cofactor competitive inhibitor.[2] By inhibiting EHMT1 and EHMT2, BIX-01338 prevents the mono- and dimethylation of lysine 9 on histone H3 (H3K9me1/2).[1] H3K9me2 is a well-established repressive chromatin mark, and its reduction can lead to the re-expression of silenced genes.[1][3] The dysregulation of EHMT1/2 is associated with various diseases, including cancer and Alzheimer's disease.[4]
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in DMSO. A common starting concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of high-purity DMSO. Ensure the solution is thoroughly mixed.
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Troubleshooting Guide: Solubility Issues
Researchers may encounter precipitation when diluting the this compound DMSO stock solution into aqueous buffers or cell culture media. This is a common issue with hydrophobic compounds.
Problem: Precipitate formation upon dilution in aqueous solutions.
Underlying Causes:
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Poor Solubility in Water: this compound is poorly soluble in aqueous solutions like PBS and cell culture media.
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Temperature Shock: Rapidly transferring the compound from a cold DMSO stock to a warmer aqueous solution can decrease solubility.
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High Final Concentration: Attempting to achieve a high final concentration of this compound in the aqueous medium can exceed its solubility limit.
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Media Components: Interactions with components in complex media, such as salts and proteins, can sometimes lead to precipitation.[5]
Solutions:
| Solution | Detailed Protocol |
| Step-wise Dilution | 1. Warm the DMSO stock solution to room temperature before use. 2. Instead of adding the stock solution directly to the full volume of aqueous buffer, first perform an intermediate dilution in a smaller volume of the buffer. 3. Vortex the intermediate dilution thoroughly to ensure mixing. 4. Add the intermediate dilution to the final volume of the aqueous solution. |
| Drop-wise Addition with Stirring | 1. Warm the aqueous buffer or cell culture medium to 37°C. 2. While vigorously stirring the aqueous solution, add the required volume of the DMSO stock solution drop by drop.[6] 3. Continue stirring for several minutes to ensure complete dissolution before use. |
| Lowering the Final DMSO Concentration | While DMSO is necessary to solubilize this compound, high concentrations can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. |
| Sonication | In some cases, brief sonication of the final diluted solution can help to redissolve small amounts of precipitate. However, be cautious as this can generate heat and potentially degrade the compound or other media components. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Determine the required mass: Refer to the molecular weight of your specific lot of this compound to calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile-filtered DMSO to the powder.
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Ensure complete dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
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Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Troubleshooting Workflow for this compound Solubility Issues
Caption: this compound Solubility Troubleshooting.
References
- 1. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of BIX-01338 hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BIX-01338 hydrate. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a known inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of BIX-01338 is the induction of autophagy. This process is independent of its G9a/GLP inhibitory activity and is mediated through the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.
Q3: How can I distinguish between on-target (G9a/GLP inhibition) and off-target (autophagy induction) effects in my experiments?
To differentiate between on-target and off-target effects, consider the following experimental controls:
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Use a structurally different G9a/GLP inhibitor: Employ another G9a/GLP inhibitor with a distinct chemical scaffold. If the observed phenotype persists with BIX-01338 but not with the alternative inhibitor, it is likely an off-target effect of BIX-01338.
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Rescue experiments: If your phenotype is due to G9a/GLP inhibition, it might be rescued by expressing a drug-resistant mutant of G9a or GLP.
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Directly inhibit the off-target pathway: To test if the observed effect is due to autophagy, use known autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine, or Bafilomycin A1) in conjunction with BIX-01338. If the autophagy inhibitor reverses the phenotype, it indicates the involvement of the off-target autophagy pathway.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve in DMSO at a concentration of up to 200 mg/mL with the aid of ultrasonication. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic. Aliquot the stock solution and store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected levels of autophagy observed.
Possible Cause 1: Off-target induction of the Unfolded Protein Response (UPR). BIX-01338 can induce ER stress, leading to the activation of the UPR and subsequent induction of autophagy.
Troubleshooting Steps:
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Confirm UPR Activation: Perform a western blot to analyze the levels of key UPR markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP. An increase in these markers upon BIX-01338 treatment would confirm UPR activation.
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Inhibit UPR Pathways: Use known inhibitors of the UPR pathways (e.g., GSK2606414 for PERK) to see if this abrogates the autophagic response.
Experimental Workflow for Investigating UPR-Mediated Autophagy
Issue 2: High levels of cytotoxicity observed at effective concentrations.
Possible Cause: Off-target kinase inhibition. While a comprehensive public kinome scan for BIX-01338 is not readily available, many small molecule inhibitors can have off-target effects on various kinases, leading to cytotoxicity.
Troubleshooting Steps:
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Perform a Kinome Scan: To identify potential off-target kinases, consider running a commercial kinome scan where BIX-01338 is screened against a large panel of kinases.
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Use a Structurally Unrelated Inhibitor: Compare the cytotoxic effects of BIX-01338 with another G9a/GLP inhibitor that has a different chemical structure. If the cytotoxicity is specific to BIX-01338, it is likely due to an off-target effect.
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Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window where on-target G9a/GLP inhibition is achieved with minimal cytotoxicity.
Logical Diagram for Assessing Cytotoxicity
Quantitative Data Summary
A comprehensive, publicly available kinome-wide screen of this compound with IC50 values is not available in the literature. Researchers are encouraged to perform their own selectivity profiling to identify potential off-target kinases relevant to their experimental system.
Table 1: On-Target Activity of BIX-01338
| Target | IC50 (nM) |
| G9a | ~1,900 |
| GLP | ~1,700 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for UPR Activation
Objective: To determine if BIX-01338 treatment induces the Unfolded Protein Response.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for UPR induction (e.g., Tunicamycin or Thapsigargin).
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Autophagy Flux Assay by Western Blot
Objective: To measure the effect of BIX-01338 on autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells as described above. Treat cells with this compound at the desired concentrations. For each concentration, have a parallel treatment with BIX-01338 in the presence of an autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4-6 hours of the BIX-01338 treatment.
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Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the UPR protocol.
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Western Blot: Perform western blotting as described above.
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Antibody Incubation: Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Use a loading control antibody.
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Analysis: Compare the levels of LC3-II in the absence and presence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux. A decrease in p62 levels upon BIX-01338 treatment, which is prevented by the lysosomal inhibitor, also indicates increased autophagic flux.
Signaling Pathway of BIX-01338 Off-Target Effect
improving BIX-01338 hydrate stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIX-01338 hydrate, with a focus on improving its stability in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 and what is its mechanism of action?
A1: BIX-01338 is a potent and specific inhibitor of the G9a/GLP histone methyltransferase complex. It acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for histone methylation.[1] The G9a/GLP complex is primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a/GLP, BIX-01338 leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes.[2][3]
Q2: What are the primary challenges when working with this compound in solution?
A2: The primary challenge with this compound, a hydrophobic molecule, is its limited solubility and stability in aqueous solutions such as cell culture media and buffers. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes. Careful preparation of stock and working solutions is critical to ensure the compound remains in solution and is biologically active.
Q3: How should I prepare and store a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.
Q4: My BIX-01338 precipitates when I add it to my aqueous experimental medium. What can I do to prevent this?
A4: This is a common issue due to the abrupt change in solvent polarity. To prevent precipitation, add the DMSO stock solution to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling. It is also advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If a precipitate still forms, gentle warming and sonication may help to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The DMSO used may have absorbed moisture. | Use fresh, anhydrous, high-purity DMSO. Ensure the vial is tightly sealed and stored in a desiccator. |
| Precipitation upon dilution in aqueous buffer/media | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing. Prepare intermediate dilutions in DMSO before the final dilution. |
| The final concentration of BIX-01338 exceeds its solubility limit in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Inconsistent experimental results | Degradation of BIX-01338 in the working solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions. |
| Inaccurate concentration due to precipitation. | Visually inspect the working solution for any precipitate before use. If present, try to redissolve by gentle warming or sonication. | |
| Cell toxicity observed | The concentration of BIX-01338 is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
| The final concentration of DMSO is too high. | Ensure the final DMSO concentration is at a level tolerated by your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for BIX-01338 and its close analog BIX-01294, as cited in various studies. These values can serve as a starting point for optimizing your specific experimental conditions.
Table 1: In Vitro Experimental Concentrations
| Compound | Cell Line | Concentration Range | Incubation Time | Outcome Measured |
| BIX-01294 | Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | Not specified | Reduced global H3K9me2 with minimal toxicity[2] |
| BIX-01294 | Porcine Oocytes | 50 nM | 14-16 hours | Improved developmental competence of SCNT embryos[3] |
| BIX-01294 | MCF-7 and HeLa cells | 6 µM | 24-48 hours | Decreased H3K9me2 levels and altered gene expression[4] |
| BIX-01294 | U251 glioma cells | 2, 4, and 8 µM | 24 hours | Induced apoptosis and altered histone methylation[5] |
Table 2: In Vivo Experimental Dosing
| Compound | Animal Model | Dose | Administration Route | Study Focus |
| BIX-01294 | Mouse | 0.5 and 1 mg/kg (daily) | Intraperitoneal (i.p.) | Reduced total H3K9me2 levels in the cortex[6] |
Experimental Protocols
Protocol 1: Preparation of BIX-01338 Working Solution for Cell Culture
Objective: To prepare a working solution of BIX-01338 in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortexer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration of 5 µM):
-
Thaw an aliquot of the 10 mM BIX-01338 stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 999.5 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.05%.
-
Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells.
-
Protocol 2: Western Blot for H3K9me2 Levels
Objective: To assess the effect of BIX-01338 treatment on the levels of di-methylated histone H3 at lysine 9.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Culture and treat cells with BIX-01338 at the desired concentrations and for the appropriate duration.
-
Harvest the cells and lyse them directly in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the cell lysate to shear chromatin and release nuclear proteins. Do not centrifuge and discard the pellet , as this will remove the bulk of the histones.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Boil the protein samples in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H3.
-
Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of BIX-01338.
Caption: Experimental workflow for using BIX-01338 in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIX-01294 increases pig cloning efficiency by improving epigenetic reprogramming of somatic cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
BIX-01338 Hydrate Experiment Reproducibility Technical Support Center
Welcome to the technical support center for BIX-01338 hydrate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot reproducibility issues and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
BIX-01338 is a small molecule inhibitor of histone lysine methyltransferases. Specifically, it is a cofactor-competitive inhibitor that targets G9a (also known as EHMT2) and the G9a-like protein (GLP, or EHMT1).[1][2] These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with gene silencing.[3][4] By inhibiting G9a and GLP, BIX-01338 leads to a reduction in global H3K9me2 levels, which can result in the re-activation of silenced genes.[3][5][6] The "hydrate" form indicates that the molecule is complexed with water.
Q2: My experimental results with this compound are not consistent. What are the common causes for this lack of reproducibility?
Inconsistent results with small molecule inhibitors like this compound often stem from a few key areas:
-
Solubility and Stability: this compound has limited solubility in aqueous solutions and can precipitate, especially when diluted in cell culture media. The stability of the compound in solution over time can also be a factor.
-
Inhibitor Concentration: The effective concentration can vary significantly between different cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Cell-Based Variables: Factors such as cell density, passage number, and overall cell health can impact the cellular response to the inhibitor.
-
Experimental Protocol Variations: Inconsistencies in incubation times, solvent concentrations, and plate handling can introduce significant variability.
Q3: How should I properly prepare and store this compound solutions?
Proper handling of this compound is critical for reproducible results.
-
Solvent Choice: BIX-01338 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium immediately before use. Vortex gently to mix. Be mindful of the final DMSO concentration in your experiment, as it can have toxic effects on cells (typically, it should be kept below 0.5%).
-
Precipitation: Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, you may need to lower the final concentration or adjust your dilution strategy.
Q4: What are the expected downstream effects of BIX-01338 treatment on histone methylation?
The primary and most direct effect of BIX-01338 treatment is a global reduction in the levels of H3K9me2.[3][5] This can be assessed by various methods, including Western blotting, ELISA, or immunofluorescence using an antibody specific for H3K9me2. It is important to note that the inhibition of G9a can also have indirect effects on other epigenetic marks, such as DNA methylation, due to the interaction between histone methyltransferases and DNA methyltransferases.[3][7]
In-Depth Troubleshooting Guide
Problem: I am observing little to no effect of BIX-01338 on my cells.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure the compound has been stored correctly and is within its expiration date. If possible, test a new batch of the inhibitor. |
| Insufficient Concentration | The IC50 of BIX-01338 can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell type. |
| Poor Cell Permeability | While generally considered cell-permeable, the rate of uptake can differ. Increase the incubation time to allow for sufficient intracellular accumulation of the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration. |
| Resistant Cell Line | Some cell lines may have intrinsic resistance mechanisms, such as high expression of the target enzyme or compensatory signaling pathways. Consider testing the inhibitor in a different, more sensitive cell line to confirm its activity. |
Problem: I am seeing high variability between my experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating and use a consistent cell number for each well. Uneven cell distribution can lead to significant variations in results. |
| Compound Precipitation | Prepare fresh dilutions of BIX-01338 for each experiment. After diluting the stock solution in media, visually inspect for any precipitates. Mix thoroughly but gently before adding to the cells. |
| "Edge Effect" in Plates | Evaporation can be higher in the perimeter wells of a multi-well plate, affecting the concentration of the inhibitor. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique to minimize errors in both cell seeding and compound addition. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) for BIX-01338 is highly dependent on the cell line and the assay conditions. The following table provides a summary of reported IC50 values for the related G9a inhibitor, BIX-01294, to illustrate this variability. It is essential to determine the IC50 empirically for your specific experimental system.
| Cell Line | Assay Type | IC50 (µM) |
| U251 (Glioblastoma) | Cell Viability | ~5 |
| MCF-7 (Breast Cancer) | Cell Viability | ~10 |
| PC-3 (Prostate Cancer) | Cell Viability | ~2.5 |
| HCT116 (Colon Cancer) | Cell Viability | ~7.5 |
Note: These values are approximate and sourced from various publications for the related compound BIX-01294. They should be used as a general guide for establishing a concentration range for your own experiments with BIX-01338.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a framework for assessing the effect of BIX-01338 on cell viability and determining its IC50.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO only) at the same final concentration as in the highest BIX-01338 treatment.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of BIX-01338 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized cell viability against the logarithm of the BIX-01338 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors | MDPI [mdpi.com]
- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation [frontiersin.org]
- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of G9a Inhibitors: BIX-01338 Hydrate versus UNC0638
In the landscape of epigenetic research, the histone methyltransferase G9a (also known as EHMT2) has emerged as a critical therapeutic target. Its role in gene silencing through the dimethylation of histone H3 at lysine 9 (H3K9me2) is implicated in various pathologies, including cancer. Consequently, the development of potent and selective G9a inhibitors is of paramount interest to the scientific community. This guide provides a comprehensive comparison of two notable G9a inhibitors, BIX-01338 hydrate and UNC0638, offering insights into their biochemical and cellular activities, mechanisms of action, and selectivity profiles.
Executive Summary
This compound and UNC0638 represent two distinct classes of G9a inhibitors. UNC0638 is a highly potent and selective substrate-competitive inhibitor with robust cellular activity. In contrast, this compound is a less potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor with limited reported cellular efficacy. For researchers seeking to probe the functional consequences of G9a inhibition in cellular and in vivo models, UNC0638 is the superior chemical tool.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and UNC0638, highlighting the significant differences in their potency and cellular effects.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 | Mechanism of Action |
| This compound | G9a | 4.7 µM[1] | SAM-competitive[2][3] |
| UNC0638 | G9a | <15 nM[4][5] | Substrate-competitive[6] |
| GLP | 19 nM[4][5] | Substrate-competitive |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular H3K9me2 Inhibition (IC50) | Selectivity Profile |
| This compound | Not reported to be active in cells[2] | Non-selective; inhibits other methyltransferases like SUV39H1[2] |
| UNC0638 | 81 nM (MDA-MB-231 cells)[4][7] | Highly selective for G9a/GLP over a wide range of epigenetic and non-epigenetic targets[4][8] |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between BIX-01338 and UNC0638 lies in their mechanism of G9a inhibition. BIX-01338 is a SAM-competitive inhibitor, meaning it binds to the active site of G9a and competes with the methyl donor, S-adenosyl-L-methionine.[2][3] In contrast, UNC0638 is a substrate-competitive inhibitor, occupying the binding pocket for the histone H3 peptide substrate.[6] This distinction in their binding modes contributes to their differing potency and selectivity profiles.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the G9a signaling pathway and a typical experimental workflow for assessing G9a inhibition.
References
- 1. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of BIX-01338 Hydrate: A Comparative Guide
For researchers and professionals in drug development, accurately validating the inhibitory activity of a compound is paramount. This guide provides a comprehensive comparison of BIX-01338 hydrate, a known histone methyltransferase inhibitor, with its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough evaluation.
Understanding this compound and its Alternatives
This compound is a chemical probe that has been identified as an inhibitor of histone lysine methyltransferases.[1][2] Its primary targets are the highly homologous enzymes G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[3][4] These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[3][5][6][7][8]
While BIX-01338 was identified as a G9a inhibitor with an IC50 of 4.7 μM, it is considered to have poor selectivity and cellular activity.[3] For this reason, a range of more potent and selective inhibitors targeting G9a and GLP have been developed. This guide will focus on comparing this compound to its well-characterized predecessor, BIX-01294, and the more advanced chemical probe, UNC0638.
Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for BIX-01338 and its key alternatives against their primary targets, G9a and GLP. It is important to note that IC50 values can vary between different assay formats and conditions.
| Compound | Target | IC50 | Reference |
| BIX-01338 | G9a | 4.7 µM | [3] |
| BIX-01294 | G9a | 1.9 µM - 2.7 µM | [3][9] |
| GLP | 0.7 µM | [3] | |
| UNC0638 | G9a | <15 nM | [3][9] |
| GLP | 19 nM | [3][9] |
Signaling Pathway of G9a/GLP Inhibition
The primary mechanism of action for this compound and its alternatives is the inhibition of the enzymatic activity of the G9a/GLP complex. This intervention prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 lysine 9. The reduction in H3K9me2 levels can lead to the reactivation of silenced genes.
Caption: Signaling pathway of G9a/GLP-mediated H3K9 methylation and its inhibition by this compound.
Experimental Protocols for Validating Inhibitory Activity
To validate the inhibitory effect of this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of G9a or GLP in the presence of an inhibitor. A common method involves the use of a radioactive methyl donor.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound and other inhibitors (e.g., BIX-01294, UNC0638)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, combine the recombinant G9a or GLP enzyme with the histone substrate and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western (ICW) Assay for H3K9 Dimethylation
This cell-based assay quantifies the levels of H3K9me2 within cells after treatment with the inhibitor, providing a measure of its cellular potency.[10]
Materials:
-
A relevant cell line (e.g., MDA-MB-231, which has robust H3K9me2 levels)[10]
-
This compound and other inhibitors
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., total Histone H3)
-
Fluorescently labeled secondary antibodies (e.g., IRDye®)
-
DNA stain for cell number normalization (e.g., DRAQ5)[10]
-
Microplate-based imaging system
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control inhibitors for a specific duration (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against H3K9me2 and the normalization primary antibody.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies and the DNA stain.
-
Acquire images and quantify the fluorescence intensity for H3K9me2 and the normalization control using an imaging system.
-
Normalize the H3K9me2 signal to the normalization control and cell number.
-
Determine the EC50 value, the concentration at which the inhibitor reduces the H3K9me2 signal by 50%.
Experimental Workflow for Validation
The following diagram outlines a logical workflow for the comprehensive validation of this compound's inhibitory activity.
References
- 1. This compound | Histone Methyltransferase | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a/GLP Histone Lysine Dimethyltransferase Complex Activity in the Hippocampus and the Entorhinal Cortex Is Required for Gene Activation and Silencing during Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of BIX-01338 Hydrate: A Comparative Guide for Researchers
In the dynamic field of epigenetic research, the precise modulation of histone methyltransferases (HMTs) is crucial for dissecting cellular processes and developing novel therapeutic strategies. BIX-01338 hydrate has emerged as a chemical probe targeting the G9a histone methyltransferase, an enzyme pivotal in regulating gene expression through the methylation of histone H3 on lysine 9 (H3K9). This guide provides a comprehensive comparison of this compound with other prominent G9a and G9a-like protein (GLP) inhibitors, offering researchers the data and methodologies necessary to make informed decisions for their experimental designs.
Performance Comparison of G9a/GLP Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against their primary targets, G9a and the closely related GLP, as well as their selectivity against other histone methyltransferases.
| Compound | Primary Target(s) | IC50 (G9a) | IC50 (GLP) | Selectivity Profile | Mechanism of Action |
| This compound | G9a | 4.7 µM[1] | Not Reported | Not Widely Profiled | S-adenosylmethionine (SAM) competitive[1] |
| BIX-01294 | G9a, GLP | 1.7 - 2.7 µM[2][3] | 0.7 - 0.9 µM[2][4] | Highly selective against other HMTs[3] | Substrate competitive[2] |
| UNC0638 | G9a, GLP | <15 nM[5][6] | 19 nM[5][6] | >1000-fold selective over other HMTs[7] | Substrate competitive[7] |
| A-366 | G9a, GLP | 3.3 nM[8] | 38 nM[8] | >1000-fold selective over 21 other HMTs[8] | Peptide-competitive[9] |
Signaling Pathway and Experimental Workflow
The inhibition of G9a and GLP by small molecules like this compound directly impacts the epigenetic landscape of the cell. The following diagrams illustrate the G9a/GLP signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are representative protocols for in vitro and cellular assays.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactivity-based)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of G9a or GLP.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound and other inhibitors
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a reaction plate, add the recombinant G9a or GLP enzyme, the histone H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and dry.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Blot for Histone H3K9 Dimethylation
This cellular assay determines the effect of an inhibitor on H3K9 dimethylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
Secondary antibody conjugated to a fluorescent dye
-
Western blot apparatus and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them directly in the wells using lysis buffer.
-
Perform SDS-PAGE to separate the proteins in the cell lysates and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an appropriate imaging system.
-
Quantify the band intensities for H3K9me2 and normalize them to the total Histone H3 levels to determine the relative change in histone methylation.
Conclusion
This compound serves as a useful tool for studying the role of G9a in cellular processes. However, for researchers requiring higher potency and well-characterized selectivity, newer generation inhibitors such as UNC0638 and A-366 offer significant advantages. The choice of inhibitor should be guided by the specific experimental needs, including the desired potency, the importance of cellular activity, and the need to minimize off-target effects. The provided data and protocols aim to facilitate this decision-making process and promote robust and reproducible research in the field of epigenetics.
References
- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of G9a/GLP Histone Methyltransferases: Alternatives to BIX-01338
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative small molecule inhibitors to BIX-01338 hydrate, a well-known inhibitor of the G9a and G9a-like protein (GLP) histone methyltransferases. Dysregulation of these enzymes, which are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), is implicated in various diseases, including cancer.[1][2] This has driven the development of more potent and selective inhibitors. This guide offers a detailed look at the performance of key alternatives—UNC0638, UNC0642, A-366, and BRD4770—supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of G9a/GLP Inhibitors
The following tables summarize the in vitro and cellular potency of BIX-01338 and its alternatives. The data highlights the significant improvements in potency and selectivity achieved with newer compounds.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | G9a IC50 | GLP IC50 | Selectivity |
| BIX-01294 | 1.7 µM[3] / 2.7 µM[4] | 0.9 µM[3] / Weakly inhibits[4] | G9a/GLP dual inhibitor |
| UNC0638 | <15 nM[4][5][6] | 19 nM[4][5][6] | >10,000-fold selective against other methyltransferases[6] |
| UNC0642 | <2.5 nM[4][7] | <2.5 nM[4] | >20,000-fold selective over 13 other methyltransferases[8] |
| A-366 | 3.3 nM[4][9] | 38 nM[4][9] | >1000-fold selective over 21 other methyltransferases[9][10] |
| BRD4770 | 6.3 µM[4] | Not specified | G9a inhibitor[4] |
Table 2: Cellular Activity - Reduction of H3K9 Dimethylation (H3K9me2)
| Compound | Cell Line | Cellular IC50 / EC50 | Reference |
| BIX-01294 | Various | ~4.1 µM | [11] |
| UNC0638 | MDA-MB-231 | 81 nM[6][12] | [6][12] |
| UNC0642 | MDA-MB-231 | 110 nM[13] | [13] |
| A-366 | PC-3 | ~300 nM | [14] |
| BRD4770 | PANC-1 | ~5 µM (EC50)[15][16] | [15][16] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing these inhibitors.
Caption: G9a/GLP signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
In Vitro G9a/GLP Inhibition Assay (Fluorescence-Based SAHH-Coupled Assay)
This assay measures the production of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction, which is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free sulfhydryl group of homocysteine is detected by a thiol-sensitive fluorophore.[17]
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
ThioGlo™ fluorophore
-
Assay Buffer: 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100
-
Test inhibitors (BIX-01338, UNC0638, etc.) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the G9a or GLP enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a solution containing SAHH and ThioGlo™.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (In-Cell Western)
This high-throughput immunocytochemical assay quantifies the levels of specific proteins or post-translational modifications, such as H3K9me2, directly in fixed and permeabilized cells in a microplate format.
Materials:
-
Cells of interest (e.g., MDA-MB-231, PC-3)
-
96-well or 384-well clear-bottom plates
-
Test inhibitors
-
Fixation Solution: 3.7% formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20
-
Primary Antibody: Anti-H3K9me2 antibody
-
Normalization Antibody: Anti-Histone H3 antibody
-
Infrared-labeled secondary antibodies (e.g., IRDye® 680RD and 800CW)
-
PBS
Procedure:
-
Seed cells in the microplate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the inhibitors for the desired time (e.g., 48-72 hours).
-
Fix the cells with formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-H3K9me2 and anti-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensities for both H3K9me2 and total Histone H3. Normalize the H3K9me2 signal to the total Histone H3 signal to account for variations in cell number.
-
Calculate the percent reduction in H3K9me2 for each inhibitor concentration and determine the cellular IC50/EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic loci where histone modifications are present.
Materials:
-
Cells treated with inhibitors or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an antibody against H3K9me2 overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known G9a target gene promoters.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of G9a/GLP inhibitors.
General Protocol:
-
Implant human cancer cells (e.g., MV4;11 leukemia cells) subcutaneously into immunocompromised mice (e.g., SCID/beige mice).[18]
-
Allow tumors to reach a palpable size (e.g., ~200 mm³).[18]
-
Randomize mice into treatment and vehicle control groups.
-
Administer the inhibitor (e.g., A-366 at 30 mg/kg/day via osmotic mini-pump) or vehicle.[19] For UNC0642, a dose of 10 mg/kg has been used.[15]
-
Measure tumor volume regularly (e.g., twice a week) with calipers.
-
At the end of the study, harvest tumors for pharmacodynamic analysis, such as measuring H3K9me2 levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.[19]
Conclusion
The development of small molecule inhibitors targeting G9a and GLP has progressed significantly since the discovery of BIX-01338. Newer compounds like UNC0638, UNC0642, and A-366 offer substantial improvements in potency and selectivity, making them more suitable as chemical probes to investigate the biological roles of G9a and GLP. BRD4770, while less potent, provides an alternative chemical scaffold. The choice of inhibitor will depend on the specific experimental context, including the desired potency, the need for selectivity over other methyltransferases, and the suitability for in vitro versus in vivo applications. This guide provides the necessary data and protocols to make an informed decision for advancing research in this critical area of epigenetics.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 6. products.advansta.com [products.advansta.com]
- 7. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 10. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. stemcell.com [stemcell.com]
- 13. biomol.com [biomol.com]
- 14. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A general fluorescence-based coupled assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming BIX-01338 Hydrate Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of established methods to confirm target engagement of BIX-01338 hydrate, a known inhibitor of the histone methyltransferase G9a, in a cellular setting.
BIX-01338 is a chemical probe that targets G9a (also known as EHMT2), a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is generally associated with transcriptional repression. Inhibition of G9a by BIX-01338 is expected to lead to a decrease in global H3K9me2 levels, making this a primary readout for its cellular activity.
This guide will compare three principal methods for assessing BIX-01338 target engagement: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW) for H3K9me2, and the AlphaLISA® biochemical assay. Each method offers distinct advantages and provides complementary information to build a comprehensive picture of compound activity.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate assay depends on the specific experimental question, available resources, and desired throughput. The following table summarizes the key characteristics of the three highlighted methods for confirming BIX-01338 target engagement.
| Method | Principle | Readout | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Quantification of soluble G9a protein after heat shock. | Low to Medium | Direct, label-free evidence of target binding in intact cells. | Can be technically challenging; requires a specific antibody for G9a. |
| In-Cell Western (ICW) | Immunodetection of the downstream epigenetic mark H3K9me2 in fixed and permeabilized cells. | Fluorescence intensity corresponding to H3K9me2 levels. | High | Measures the functional outcome of G9a inhibition; high-throughput compatible. | Indirect measure of target engagement; antibody specificity is crucial. |
| AlphaLISA® Assay | Homogeneous proximity-based immunoassay measuring the enzymatic activity of purified G9a. | Chemiluminescent signal proportional to H3K9me2 peptide formation. | High | Highly sensitive and quantitative for enzymatic inhibition; suitable for inhibitor screening. | Biochemical assay using purified components; does not directly measure cellular target engagement. |
Signaling Pathway of G9a Inhibition
The following diagram illustrates the mechanism of action of BIX-01338 in inhibiting G9a and its effect on the downstream epigenetic landscape.
Caption: BIX-01338 inhibits G9a, preventing the methylation of Histone H3 at lysine 9.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of G9a in response to BIX-01338 treatment.
Workflow:
Caption: A stepwise workflow for the Cellular Thermal Shift Assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for G9a.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point for each treatment group.
-
Plot the relative protein amount against temperature to generate melting curves. A shift in the melting curve for BIX-01338-treated cells compared to the vehicle control indicates target engagement.
-
In-Cell Western (ICW) for H3K9me2
This protocol describes a high-throughput method to quantify the levels of H3K9me2 in cells treated with BIX-01338.
Workflow:
Caption: A streamlined workflow for the In-Cell Western assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat cells with a dose-response of this compound for a specified time (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking:
-
Wash the cells with PBS and block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody cocktail containing an antibody specific for H3K9me2 and a normalization antibody (e.g., total Histone H3) overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of spectrally distinct, fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
-
-
Imaging and Data Analysis:
-
Wash the cells extensively and allow the plate to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the total Histone H3 signal to account for variations in cell number.
-
AlphaLISA® G9a Biochemical Assay
This protocol details a bead-based immunoassay to measure the in vitro inhibitory activity of BIX-01338 on purified G9a enzyme.
Workflow:
Caption: The workflow for the AlphaLISA G9a biochemical assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute G9a enzyme, biotinylated Histone H3 (1-21) peptide substrate, S-adenosylmethionine (SAM), and BIX-01338 to the desired concentrations in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the G9a enzyme and varying concentrations of BIX-01338.
-
Add the biotinylated H3 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding AlphaLISA® Acceptor beads conjugated to an anti-H3K9me2 antibody.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a plate reader capable of AlphaLISA® detection (e.g., EnVision® or EnSpire®).
-
The signal generated is proportional to the amount of H3K9me2 peptide formed.
-
Calculate the percent inhibition for each BIX-01338 concentration and determine the IC50 value.
-
Alternative G9a Inhibitors for Comparative Studies
To further validate the specificity of BIX-01338's effects, it is beneficial to compare its activity with other known G9a inhibitors.
| Inhibitor | Reported IC50 for G9a | Key Features |
| BIX-01294 | ~1.9 µM | A well-characterized G9a/GLP inhibitor; often used as a reference compound. |
| UNC0638 | <15 nM | A potent and selective G9a/GLP inhibitor with good cell permeability. |
| A-366 | ~3.3 nM | A potent and highly selective G9a inhibitor. |
By employing a multi-faceted approach that combines direct biophysical measurements of target binding with functional cellular assays, researchers can confidently establish the on-target activity of this compound. This comprehensive validation is essential for the interpretation of downstream biological effects and for the advancement of chemical probes in drug discovery and development.
A Comparative Analysis of BIX-01338 Hydrate and Other Histone Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIX-01338 hydrate and other prominent histone methyltransferase (HMT) inhibitors, with a focus on inhibitors of G9a and G9a-like protein (GLP). The information presented is curated from publicly available research and is intended to assist researchers in selecting the appropriate tool compounds for their studies in epigenetics and drug discovery.
Introduction to G9a/GLP and Their Inhibition
G9a (also known as EHMT2) and GLP (also known as EHMT1) are closely related histone lysine methyltransferases that play a critical role in transcriptional repression by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic marks are associated with gene silencing and the formation of heterochromatin. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This guide will compare the biochemical and cellular activities of this compound with other well-characterized G9a/GLP inhibitors.
Comparative Performance of HMT Inhibitors
The following tables summarize the in vitro and cellular activities of this compound and other selected HMT inhibitors. The data highlights the potency and selectivity of these compounds against G9a, GLP, and a panel of other histone methyltransferases.
Table 1: In Vitro Inhibitory Activity (IC50) of HMT Inhibitors
| Compound | G9a IC50 | GLP IC50 | Selectivity Profile |
| This compound | Effective Conc. ~15 µM | Effective Conc. ~15 µM | Broad-spectrum inhibitor of PRMT1, SET7/9, SUV39H1 |
| BIX-01294 | 1.7 µM[1] / 1.9 µM[2] | 0.9 µM[1] / 0.7 µM[2] | Selective for G9a/GLP over SUV39H1 and PRMT1[1] |
| UNC0638 | <15 nM[3] | 19 nM[3] | >1000-fold selective over a broad panel of HMTs[3] |
| UNC0642 | <2.5 nM[3] | <2.5 nM[3] | >300-fold selective over a broad panel of kinases, GPCRs, transporters, and ion channels[3] |
| A-366 | 3.3 nM[3] | 38 nM[3] | >1000-fold selective over 21 other methyltransferases[3] |
Table 2: Cellular Activity of HMT Inhibitors
| Compound | Cellular H3K9me2 Reduction IC50 | Cell Line | Notes |
| This compound | Not active at non-cytotoxic concentrations (3.3 µM) | mES, MEF, HeLa | Cytotoxic at concentrations required for HMT inhibition |
| BIX-01294 | ~4.1 µM | ES, MEF, HeLa | Reduces H3K9me2 levels in bulk histones[1] |
| UNC0638 | 81 nM | MDA-MB-231 | Potent reduction of cellular H3K9me2 levels[3] |
| UNC0642 | 48 - 238 nM | Various cancer cell lines | High potency in reducing cellular H3K9me2 levels[3] |
| A-366 | ~3 µM (for ~50% reduction) | PC3 | Noticeable reduction in H3K9me2 levels[3] |
Signaling Pathway of G9a/GLP-Mediated Gene Silencing
G9a and GLP primarily function as a heterodimer to methylate H3K9. This methylation event creates a binding site for Heterochromatin Protein 1 (HP1), which in turn recruits other repressive proteins and enzymes, including DNA methyltransferases (DNMTs), leading to transcriptional silencing of target genes. Inhibition of G9a/GLP disrupts this cascade, leading to a more open chromatin state and potential reactivation of silenced genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize HMT inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol describes a common method to determine the IC50 values of HMT inhibitors.
Workflow:
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing the histone methyltransferase (e.g., recombinant G9a or GLP), a histone substrate (e.g., a peptide corresponding to the N-terminus of histone H3), and the methyl donor, [3H]-S-adenosylmethionine ([3H]-SAM), in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT).
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at a range of concentrations to the reaction mixture. Include a control with no inhibitor.
-
Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove any unincorporated [3H]-SAM.
-
Quantification: Measure the amount of incorporated [3H]-methyl groups on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cellular H3K9me2 Level Assessment (In-Cell Western)
This protocol is used to determine the effect of HMT inhibitors on histone methylation within a cellular context.
Workflow:
Detailed Steps:
-
Cell Culture: Seed cells of interest (e.g., PC3, MDA-MB-231) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with the HMT inhibitor at a range of concentrations for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% non-fat milk in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2. A second primary antibody against a loading control, such as total histone H3, should also be used for normalization.
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Imaging and Quantification: Scan the plate using an imaging system that can detect the fluorescent signals.
-
Data Analysis: Quantify the fluorescence intensity for both the H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the total H3 signal for each well. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
The landscape of G9a/GLP inhibitors offers a range of tools for researchers. While This compound is a broad-spectrum HMT inhibitor, its utility in cellular assays is limited by its cytotoxicity. In contrast, second-generation inhibitors like UNC0638 , UNC0642 , and A-366 offer significantly improved potency and selectivity, making them more suitable for in-depth studies of G9a/GLP biology in both biochemical and cellular systems. The choice of inhibitor will depend on the specific experimental needs, with careful consideration of its potency, selectivity, and cellular activity. This guide provides a foundation for making an informed decision for your research.
References
Validating the Downstream Effects of BIX-01338 Hydrate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIX-01338 hydrate, a selective inhibitor of the G9a histone methyltransferase, with other common alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the relevant signaling pathway and experimental workflows to aid in the design and interpretation of studies validating the downstream effects of this compound.
Introduction to this compound and G9a Inhibition
This compound is a potent and specific S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1). G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2) in euchromatin. These methylation marks are key epigenetic signals that lead to transcriptional repression. By inhibiting G9a/GLP, this compound reduces global H3K9me2 levels, leading to the reactivation of silenced genes. This mechanism of action makes G9a inhibitors like BIX-01338 valuable tools for studying epigenetic regulation and potential therapeutic agents for various diseases, including cancer.[1]
Comparison with Alternative G9a Inhibitors
Several other small molecule inhibitors of G9a are commonly used in research. This section compares this compound's primary alternative, BIX-01294, and a more potent derivative, UNC0638. A key distinction is their mechanism of inhibition: BIX-01338 is SAM-competitive, while BIX-01294 and UNC0638 are substrate-competitive, binding to the histone H3 peptide binding site.
Quantitative Comparison of Downstream Effects
The primary downstream effect of G9a inhibition is the global reduction of H3K9me2 levels. The following table summarizes quantitative data from various studies comparing the efficacy of different G9a inhibitors.
| Inhibitor | Target(s) | IC₅₀ (G9a) | Cell Line | Assay | Downstream Effect (H3K9me2 Reduction) | Reference |
| This compound | G9a/GLP | ~2.5 µM | - | Biochemical Assay | Not directly compared in a cellular assay in the provided context. | - |
| BIX-01294 | G9a/GLP | ~1.9 µM | MDA-MB-231 | In-Cell Western | Less potent than UNC0638 in reducing H3K9me2.[2] | [2] |
| PC3 | In-Cell Western | ~50% reduction at 3 µM after 72h.[3] | [3] | |||
| MEFs | Western Blot | Marked reduction at 1.3 µM.[4] | [4] | |||
| UNC0638 | G9a/GLP | ~15 nM | MDA-MB-231 | In-Cell Western | Significantly more potent than BIX-01294.[2] | [2] |
| MDA-MB-231 | Mass Spectrometry | Substantial reduction at 1 µM for 48h, similar to G9a/GLP knockdown.[2] | [2] | |||
| mESCs | Western Blot | Almost complete removal of H3K9me2.[5] | [5] |
A secondary downstream effect of G9a inhibition is the re-expression of previously silenced genes.
| Inhibitor | Cell Line | Genes Upregulated | Fold Change | Reference |
| BIX-01294 | Human PBMCs | IL-6, GAD67, NANOG, KLF4 | Gene- and dose-dependent | [6] |
| Mouse Cortex/Striatum | IL-6, Gad67, Nanog, Reln, Bdnf9a | Dose-dependent | [6] | |
| KG-1 (CMV-luciferase) | Luciferase reporter | Dose-dependent re-expression | [7] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved in validating the downstream effects of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: G9a Inhibition Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol is essential for directly measuring the primary downstream effect of this compound treatment.
a. Histone Extraction (Acid Extraction Method)
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C for at least 4 hours or overnight.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.
-
Incubate on ice for at least 1 hour.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a buffer compatible with your protein quantification assay).
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
b. SDS-PAGE and Immunoblotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of histone extracts (typically 5-15 µg) onto a high-percentage (e.g., 15% or 4-20% gradient) SDS-PAGE gel for optimal resolution of low molecular weight histones.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer system is generally recommended for histones.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) diluted in blocking buffer, typically overnight at 4°C.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3 (e.g., Abcam ab1791) or run a parallel gel.[5][9]
Luciferase Reporter Assay for Gene Reactivation
This assay is useful for quantifying the functional consequence of G9a inhibition on gene expression in a controlled manner.
-
Construct Design: Utilize a luciferase reporter vector where the luciferase gene is under the control of a promoter known to be silenced by G9a-mediated H3K9 methylation. For example, a CMV promoter in certain cell lines can be silenced by methylation.[7]
-
Transfection: Transfect the reporter construct into the cell line of interest using a suitable transfection reagent. Co-transfection with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization of transfection efficiency.
-
Treatment: After allowing for cell recovery and reporter expression, treat the cells with various concentrations of this compound, a vehicle control, and other G9a inhibitors for comparison. The treatment duration should be optimized (e.g., 24-72 hours) to allow for epigenetic changes and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay:
-
Add the luciferase assay reagent, which contains the luciferin substrate and ATP, to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase enzyme.
-
If a dual-reporter system is used, add the second reagent (e.g., for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to total protein concentration. Compare the reporter activity in BIX-01338-treated cells to that in control-treated cells to determine the fold-induction of gene expression.
Conclusion
This compound is a valuable chemical probe for studying the role of G9a/GLP in epigenetic regulation. Validating its downstream effects requires rigorous experimental design and the use of appropriate controls and alternative inhibitors for comparison. The primary downstream molecular effect, a reduction in H3K9me2 levels, can be robustly quantified using Western blotting. The functional consequence of this epigenetic change, the reactivation of silenced genes, can be effectively measured using reporter assays or by analyzing the expression of endogenous target genes. The protocols and comparative data provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at understanding the biological impact of this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting [bio-protocol.org]
- 9. Western blot of histones [bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of BIX-01338 Hydrate
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal procedures for BIX-01338 hydrate (CAS No. 1228184-65-3) is not publicly available. The following information provides general guidance for the disposal of research-grade chemical compounds. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.[1]
This compound is a non-selective histone lysine methyltransferase inhibitor. As with any novel or uncharacterized research chemical, it should be handled as potentially hazardous.
Compound Data
The following table summarizes the available quantitative and qualitative data for this compound. This information is crucial for safe handling and for providing to your EHS office.
| Property | Data | Source |
| CAS Number | 1228184-65-3 | [2] |
| Molecular Formula | C₃₂H₂₄F₃N₃O₆ · xH₂O | |
| Molecular Weight | 603.54 (anhydrous basis) | |
| Form | Powder | |
| Color | Off-white to light tan | |
| Solubility | DMSO: >10 mg/mL | |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 - Combustible Solids |
General Disposal Protocol for Research Chemicals
The following is a step-by-step guide for the proper disposal of this compound and other similar research chemicals. This protocol is based on standard laboratory safety practices.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling chemical waste.
Step 2: Waste Segregation and Containment
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, compatible hazardous liquid waste container.
-
The first rinse of any glassware that contained the compound should be collected as hazardous waste.[1]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Labeling Hazardous Waste
-
Clearly label the hazardous waste container with the following information[1]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate amount or concentration of the waste
-
The date the waste was first added to the container
-
Your name and laboratory information
-
Step 4: Storage of Chemical Waste
-
Keep waste containers tightly closed except when adding waste.[1]
-
Store the waste in a designated, well-ventilated, and secure area, away from heat or ignition sources.
-
Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[1]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[1]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide them with all necessary information about the waste stream, including the chemical name and any other components.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of research chemicals.
References
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